2-nitro-5-chlorobenzaldehyde dimethyl acetal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2-(dimethoxymethyl)-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4/c1-14-9(15-2)7-5-6(10)3-4-8(7)11(12)13/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUJGFVKHWXBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CC(=C1)Cl)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Nitro-5-chlorobenzaldehyde Dimethyl Acetal: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-nitro-5-chlorobenzaldehyde dimethyl acetal, a valuable intermediate in organic synthesis. This document delves into the strategic importance of the dimethyl acetal as a protecting group for the corresponding aldehyde, its synthesis from commercially available precursors, and a detailed analysis of its chemical structure and properties. By synthesizing established chemical principles with practical insights, this guide aims to equip researchers with the knowledge to effectively utilize this compound in complex synthetic pathways, particularly in the fields of medicinal chemistry and materials science.
Introduction: The Strategic Utility of Aldehyde Protection
In the intricate landscape of multi-step organic synthesis, the selective reactivity of functional groups is paramount. Aldehydes, while being versatile synthons, are highly susceptible to a wide range of nucleophilic attacks and oxidation/reduction conditions. This inherent reactivity often necessitates the use of protecting groups to mask the aldehyde functionality while other chemical transformations are carried out on the molecule. The formation of an acetal, specifically a dimethyl acetal in this case, is a classic and robust strategy for aldehyde protection.
2-Nitro-5-chlorobenzaldehyde is a bifunctional aromatic compound with an electrophilic aldehyde, a deactivating nitro group, and a displaceable chlorine atom, making it a key building block for various heterocyclic compounds.[1] The dimethyl acetal derivative, this compound, offers the advantage of a stable, protected aldehyde that is unreactive under basic, organometallic, and many nucleophilic conditions. This stability allows for selective reactions at other positions of the aromatic ring, which can later be followed by the deprotection of the aldehyde to its free form under acidic conditions.[2]
Synthesis and Purification: A Two-Stage Approach
The synthesis of this compound is logically approached in two main stages: first, the synthesis of the precursor aldehyde, 2-chloro-5-nitrobenzaldehyde, followed by its conversion to the dimethyl acetal.
Stage 1: Synthesis and Purification of 2-Chloro-5-nitrobenzaldehyde
The most common and industrially relevant synthesis of 2-chloro-5-nitrobenzaldehyde is through the electrophilic nitration of 2-chlorobenzaldehyde.[3] This reaction, however, is not entirely regioselective and typically yields a mixture of isomers, primarily the desired 2-chloro-5-nitrobenzaldehyde and the undesired 2-chloro-3-nitrobenzaldehyde.[4][5]
Causality of Experimental Choices:
-
Low-Temperature Nitration: The nitration is conducted at low temperatures (0-10°C) to control the exothermic nature of the reaction and to maximize the formation of the desired 5-nitro isomer over the 3-nitro isomer.[3]
-
Suspension Purification: The purification of the isomeric mixture is a critical step. A highly effective method is a suspension or slurry wash.[3] This technique leverages the differential solubility of the two isomers in a carefully chosen solvent system (e.g., methanol/water or acetone/water).[3] The desired 2-chloro-5-nitrobenzaldehyde is significantly less soluble and can be isolated as a solid by filtration, while the more soluble 2-chloro-3-nitrobenzaldehyde remains in the filtrate.[3][4]
Experimental Protocol: Synthesis of 2-Chloro-5-nitrobenzaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5°C.
-
Addition of Starting Material: Slowly add 2-chlorobenzaldehyde to the cold sulfuric acid while maintaining the temperature below 10°C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-10°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral. Further purify the crude product by suspending it in a 1:1 (v/v) mixture of methanol and water, stirring at room temperature for 30-60 minutes, and then isolating the solid by vacuum filtration. Wash the purified solid with a small amount of the cold solvent mixture and dry in a vacuum oven.[3]
Quantitative Data on Purification of 2-Chloro-5-nitrobenzaldehyde
| Purification Method | Solvent System | Temperature (°C) | Yield (%) | Purity of 2,5-isomer (%) |
| Suspension | Methanol/Petroleum Ether | 5-10 | 83 | 100 |
| Suspension | Methanol/Water (1:1 v/v) | Room Temp | 93 | 99.3 |
| Suspension | Acetone/Water | 0 | 95 | 99.9 |
Data compiled from patent literature describing the purification of isomeric mixtures.[3]
Stage 2: Acetalization to this compound
The protection of the aldehyde group as a dimethyl acetal is typically achieved through an acid-catalyzed reaction with methanol or, more efficiently, with an orthoformate such as trimethyl orthoformate.
Causality of Experimental Choices:
-
Acid Catalyst: An acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid) is required to protonate the aldehyde's carbonyl oxygen, thereby activating the carbonyl carbon towards nucleophilic attack by methanol.[6]
-
Water Removal: The reaction is reversible. To drive the equilibrium towards the acetal product, water, which is formed as a byproduct, must be removed. Using trimethyl orthoformate as both the reagent and a water scavenger is a common and effective strategy.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-chloro-5-nitrobenzaldehyde (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.5 eq).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (e.g., 1-2 drops) or p-toluenesulfonic acid (0.05 eq).[7]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by adding a weak base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate, to neutralize the acid catalyst.
-
Isolation: Remove the methanol and other volatile components under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Structural Elucidation and Spectroscopic Analysis
The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, we can predict the key features based on the known spectra of its precursor and related acetals.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Predicted Spectroscopic Data
| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Rationale and Notes |
| ¹H NMR | Aromatic Protons | δ 7.5-8.5 ppm | The three aromatic protons will appear as a complex multiplet pattern, likely two doublets and a doublet of doublets, influenced by the electron-withdrawing nitro and chloro groups. |
| Acetal Proton (-CH(OCH₃)₂) | δ ~5.5 ppm (singlet) | This proton is a characteristic singlet in a downfield region due to the two adjacent oxygen atoms. | |
| Methoxy Protons (-OCH₃) | δ ~3.3 ppm (singlet, 6H) | The six equivalent protons of the two methoxy groups will appear as a sharp singlet. | |
| ¹³C NMR | Aromatic Carbons | δ 120-150 ppm | Six distinct signals are expected for the aromatic carbons, with the carbon bearing the nitro group being the most deshielded. |
| Acetal Carbon (-C H(OCH₃)₂) | δ ~100 ppm | The acetal carbon typically appears in this region. | |
| Methoxy Carbons (-OC H₃) | δ ~55 ppm | The two equivalent methoxy carbons will give a single signal. | |
| IR Spectroscopy | Ar-NO₂ (asymmetric stretch) | ~1530 cm⁻¹ | Strong absorption characteristic of the nitro group. |
| Ar-NO₂ (symmetric stretch) | ~1350 cm⁻¹ | Strong absorption characteristic of the nitro group. | |
| C-O (acetal) | ~1100-1200 cm⁻¹ | Strong C-O stretching bands are expected for the acetal moiety. | |
| Ar-Cl | ~700-800 cm⁻¹ | Characteristic absorption for the C-Cl bond. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 231/233 | Expect to see the molecular ion peak with an M+2 isotope pattern (approximately 3:1 ratio) due to the presence of chlorine. |
| Fragmentation | m/z = 200/202 | Loss of a methoxy radical (•OCH₃) is a common fragmentation pathway for dimethyl acetals. |
Reactivity and Applications in Synthesis
The primary role of this compound in organic synthesis is as a protected form of the aldehyde. This protection allows for a variety of chemical transformations to be performed on the aromatic ring that would otherwise be incompatible with a free aldehyde group.
Key Synthetic Transformations:
-
Nucleophilic Aromatic Substitution (SNA_r_): The chlorine atom on the aromatic ring can be displaced by various nucleophiles. The presence of the electron-withdrawing nitro group activates the ring towards nucleophilic attack, particularly at the position ortho and para to the nitro group.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). The resulting amino compound is a valuable precursor for the synthesis of various heterocyclic systems.
-
Cross-Coupling Reactions: The chloro substituent can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination reactions to form new carbon-carbon or carbon-nitrogen bonds.
Deprotection of the Dimethyl Acetal
After the desired transformations on the aromatic ring are complete, the aldehyde can be regenerated by acidic hydrolysis.[2] This is typically achieved by treating the acetal with a dilute aqueous acid (e.g., HCl, H₂SO₄) or by using a Lewis acid in the presence of water.
Logical Relationship of Protection-Reaction-Deprotection
Caption: The strategic use of the dimethyl acetal as a protecting group.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for the dimethyl acetal is not widely available, the safety precautions for the precursor, 2-chloro-5-nitrobenzaldehyde, and general guidelines for handling organic chemicals should be followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from strong acids and oxidizing agents.
Conclusion
This compound is a strategically important intermediate for the synthesis of complex organic molecules. Its role as a stable protecting group for the highly reactive aldehyde functionality enables a wide range of selective chemical transformations on the aromatic ring. This guide has provided a detailed overview of its synthesis, purification, structural characterization, and synthetic applications. A thorough understanding of these aspects will empower researchers to effectively incorporate this versatile building block into their synthetic strategies for the development of novel pharmaceuticals and advanced materials.
References
- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering, 5(2), 345-359.
- Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. (1992).
-
2-Chloro-5-nitrobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
- (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024).
- Computational calculation of acetalization of 2-chlorobenzaldehyde reaction mechanism using hydrochloric acid catalyst with ab initio method. (2020). Jurnal Pendidikan Kimia, 12(1), 1-9.
-
m-NITROBENZALDEHYDE DIMETHYLACETAL. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Dimethyl Acetals. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 2-nitro-5-chlorobenzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]
-
Benzaldehyde dimethyl acetal. (n.d.). NIST WebBook. Retrieved from [Link]
-
Benzaldehyde dimethyl acetal. (n.d.). NIST WebBook. Retrieved from [Link]
- 1H NMR spectrum of 2-Hydroxy-5-chloromethyl-benzaldehyde 1. (n.d.).
- 13C NMR Chemical Shifts. (2021).
- A Comparative Guide to the Infrared Spectroscopy of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. (n.d.). Benchchem.
- [Supporting Information] Table of Contents. (2013). The Royal Society of Chemistry.
- The infrared and Raman spectra of 2,4-and 2,5-dimethylbenzaldehydes. (n.d.). Indian Academy of Sciences.
- (PDF) 2-Hydroxy-5-nitrobenzaldehyde. (n.d.).
- A Comparative Guide to the Regioselectivity in the Synthesis of 2-Chloro-5-nitrobenzaldehyde. (n.d.). Benchchem.
- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sedang Dalam Perbaikan - Jurnal UNIMED [jurnal.unimed.ac.id]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Solubility Profile & Solvent Selection for 2-Nitro-5-chlorobenzaldehyde Dimethyl Acetal
CAS: 13796-06-0 | Formula: C₉H₁₀ClNO₄ | MW: 231.63 g/mol
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-nitro-5-chlorobenzaldehyde dimethyl acetal (NCBDA) . As a critical intermediate in the synthesis of indole derivatives and quinolines, understanding its solvent compatibility is essential for process optimization. This document outlines theoretical solubility parameters, empirical solvent classifications, and a validated protocol for determining precise saturation limits, ensuring researchers can maximize yield and minimize hydrolytic degradation.
Physicochemical Profile & Structural Analysis
To predict solubility behavior, one must first analyze the structural moieties of NCBDA. Unlike its precursor (2-chloro-5-nitrobenzaldehyde), the dimethyl acetal functionality alters the molecule's polarity and hydrogen-bonding capability.
| Property | Value/Description | Impact on Solubility |
| CAS Number | 13796-06-0 | Unique Identifier |
| Molecular Weight | 231.63 g/mol | Moderate size; kinetics favor rapid dissolution. |
| Lipophilicity (LogP) | ~2.1 (Predicted) | Indicates preference for non-polar to moderately polar organic solvents. |
| Key Functional Groups | Nitro (-NO₂), Chloro (-Cl), Acetal (-CH(OCH₃)₂) | Nitro/Chloro: Electron-withdrawing, increases density.Acetal: Lipophilic, acid-sensitive.[1] |
| H-Bonding | Acceptors: 6 / Donors: 0 | Lacks H-bond donors, limiting solubility in protic solvents like water. |
The Acetal Stability Factor
Critical Warning: Acetals are stable in basic and neutral media but are thermodynamically unstable in acidic aqueous environments. Solubility testing must be conducted in neutral or slightly basic solvents to prevent the reversion to the parent aldehyde.
Solubility Landscape: Solvent Classification
Based on Hansen Solubility Parameters (HSP) and standard synthetic workups for benzaldehyde acetals, solvents are categorized below.
Primary Solvents (High Solubility)
These solvents are recommended for reaction media, extraction, and stock solution preparation.
-
Chlorinated Solvents (DCM, Chloroform): Excellent solubility due to high dispersion forces matching the aromatic ring. Ideal for liquid-liquid extraction.
-
Polar Aprotic Solvents (THF, DMF, DMSO): High solubility. DMSO is suitable for biological assays, while THF is preferred for reduction reactions (e.g., Leimgruber-Batcho).
-
Lower Alcohols (Methanol, Ethanol): Good solubility. Note: Methanol is the solvent of choice for the acetalization reaction. However, in the presence of acid, transacetalization can occur if a different alcohol is used (e.g., dissolving dimethyl acetal in ethanol with acid traces may yield diethyl acetal).
Anti-Solvents (Low Solubility)
Used for precipitation, crystallization, or washing.
-
Water: Insoluble. The hydrophobic benzene ring and chloro/nitro substituents dominate over the polar acetal oxygens.
-
Aliphatic Hydrocarbons (Hexane, Heptane, Pentane): Poor solubility. Often used to precipitate the product from a concentrated solution in DCM or Toluene.
Reactive/Incompatible Solvents
-
Aqueous Acids (HCl, H₂SO₄, Acetic Acid): DO NOT USE. Will hydrolyze the acetal back to 2-chloro-5-nitrobenzaldehyde.
-
Wet Solvents (with trace acid): Even technical grade solvents with high water content can cause slow degradation over time.
Validated Protocol: Gravimetric Solubility Determination
Since batch-specific purity affects solubility, researchers should generate empirical data using this self-validating Standard Operating Procedure (SOP).
Workflow Diagram
The following logic flow ensures data integrity and prevents degradation artifacts during testing.
Figure 1: Step-by-step workflow for determining the solubility limit of NCBDA while monitoring for hydrolytic instability.
Detailed Methodology
-
Preparation: Dry the solvent over molecular sieves (3Å) to remove water.
-
Saturation: Add excess NCBDA (approx. 100 mg) to 1 mL of solvent in a sealed HPLC vial.
-
Equilibration: Agitate at 25°C for 2 hours.
-
Filtration: Syringe-filter the supernatant using a hydrophobic PTFE filter (to avoid moisture absorption).
-
Quantification:
-
Gravimetric: Evaporate a known volume of filtrate and weigh the residue.
-
HPLC (Preferred): Dilute filtrate with Acetonitrile and inject. Monitor at 254 nm.
-
Validation: Ensure the chromatogram shows a single peak matching the acetal, not the aldehyde (which elutes earlier on reverse-phase columns).
-
Application Context: Solvent Selection for Synthesis
The solubility profile dictates the solvent choice for downstream reactions, particularly the Leimgruber-Batcho indole synthesis or reduction to anilines.
Reaction Pathway & Solvent Influence
Figure 2: Impact of solvent choice on chemical fate. Acidic solvents trigger reversion to the starting material.
Recommended Solvent Systems
| Operation | Recommended Solvent | Rationale |
| Synthesis (Acetalization) | Methanol (Anhydrous) | Shifts equilibrium toward acetal formation; high solubility. |
| Extraction | Dichloromethane (DCM) | High solubility; immiscible with water; low boiling point for easy removal. |
| Recrystallization | Methanol/Water (9:1) | Dissolve in hot methanol, slowly add water to reach cloud point (antisolvent effect). |
| TLC Mobile Phase | Hexane:Ethyl Acetate (4:1) | Provides optimal Rf (~0.4-0.6) for separation from the more polar aldehyde. |
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis.
Sources
suppliers of high purity 2-nitro-5-chlorobenzaldehyde dimethyl acetal
Technical Guide: Sourcing and Validation of High-Purity 2-Nitro-5-Chlorobenzaldehyde Dimethyl Acetal
Executive Summary
This compound (CAS 13796-06-0) is a critical protected intermediate used in the synthesis of complex nitrogen heterocycles, particularly indoles and quinolines utilized in pharmaceutical pharmacophores.[1] Its value lies in the acetal protection , which masks the electrophilic aldehyde group, allowing the nitro-aromatic core to undergo base-mediated reactions (e.g., nucleophilic aromatic substitution) without compromising the carbonyl functionality.[1]
However, sourcing this compound presents two distinct risks:
-
Isomeric Confusion: It is frequently confused with its regioisomer, 2-chloro-5-nitrobenzaldehyde, which has vastly different reactivity.[1]
-
Hydrolytic Instability: As an acetal, the compound degrades back to the aldehyde in the presence of trace acid and moisture, making "high purity" a transient state if handling is poor.[1]
This guide provides a technical framework for identifying valid suppliers, verifying isomeric identity, and maintaining purity through rigorous QC protocols.
Part 1: Chemical Identity & Critical Quality Attributes (CQAs)
Before engaging suppliers, the procurement specification must be chemically unambiguous to prevent isomeric errors.[1]
The Target vs. The Imposter
The most common sourcing error is purchasing the 2-chloro-5-nitro isomer instead of the requested 2-nitro-5-chloro isomer.[1]
| Feature | Target Molecule | Common Imposter |
| Name | This compound | 2-Chloro-5-nitrobenzaldehyde (or its acetal) |
| CAS (Acetal) | 13796-06-0 | Varies (often custom) |
| CAS (Aldehyde) | 6628-86-0 | 6361-21-3 |
| Structure | Nitro group at C2; Chlorine at C5.[1][2] | Chlorine at C2; Nitro group at C5.[1][3] |
| Reactivity | C2-NO₂ is labile to reduction; C5-Cl is stable.[1] | C2-Cl is labile to SɴAr; C5-NO₂ is stable.[1] |
Critical Quality Attributes (CQAs)
-
Purity: >98.0% (HPLC).[1]
-
Residual Aldehyde: <0.5% (Critical: Indicates hydrolysis).[1]
-
Moisture Content: <0.1% (Karl Fischer).[1] Water catalyzes degradation.[1]
-
Acid Content: Neutral pH (aqueous extract).[1] Acidity accelerates deprotection.[1]
Part 2: Sourcing Landscape & Vendor Qualification
This compound is rarely a "stock" item in major catalogs (e.g., Sigma-Aldrich, Merck) due to its hydrolytic sensitivity.[1] It is typically sourced via Custom Synthesis or Specialized Fine Chemical Suppliers .
Validated Supplier Tiers
Tier 1: Global Catalog (High Trust, Low Availability) [1]
-
Examples:Sigma-Aldrich (Merck) , TCI Chemicals .
-
Status: Often list the aldehyde precursor (CAS 6628-86-0) but rarely the acetal.[1]
-
Strategy: Buy the aldehyde and synthesize the acetal in-house (see Part 4) for maximum freshness.[1]
Tier 2: Specialized Building Block Suppliers (Medium Trust, High Availability)
-
Examples:MolCore , Combi-Blocks , Fluorochem , Ambeed .
-
Status: These vendors specialize in heterocyclic intermediates.[1] MolCore, for instance, explicitly lists CAS 13796-06-0.[4]
-
Strategy: Request a specific CoA detailing storage conditions before purchase.[1]
Tier 3: Bulk Manufacturers (Variable Trust, High Volume) [1]
-
Examples: Verified suppliers on ChemicalBook or SciFinder networks (often based in China/India).
-
Strategy: Mandatory pre-shipment sample for 1H-NMR verification.[1]
Visualizing the Sourcing Workflow
Caption: Decision matrix for sourcing. Prioritize in-house synthesis if commercial purity is doubtful.[1]
Part 3: Technical Validation & Synthesis
If purchasing the acetal directly is not feasible or yields degraded product, the researcher must synthesize or purify it.[1]
Synthesis Protocol (In-House Generation)
Rationale: Acetals are best used "fresh" to avoid storage hydrolysis.[1] Reaction: 2-nitro-5-chlorobenzaldehyde + Trimethyl Orthoformate (TMOF) → Dimethyl Acetal.[1]
Step-by-Step Methodology:
-
Charge: In a dry round-bottom flask under N₂, dissolve 2-nitro-5-chlorobenzaldehyde (1.0 eq) in anhydrous Methanol (5 vol).
-
Activate: Add Trimethyl Orthoformate (1.5 eq) and a catalytic amount of p-Toluenesulfonic acid (TsOH, 0.05 eq). Note: TMOF acts as a water scavenger, driving the equilibrium.[1]
-
Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (the acetal is less polar than the aldehyde).[1]
-
Quench: Cool to RT. Add solid NaHCO₃ to neutralize the acid catalyst completely.[1] (Critical: Acid traces during workup will reverse the reaction).[1]
-
Workup: Filter off solids. Concentrate the filtrate under reduced pressure. Partition between Ethyl Acetate and dilute NaHCO₃.[1] Dry organic layer over Na₂SO₄.[1]
-
Isolation: Evaporate solvent. If necessary, distill under high vacuum (bulb-to-bulb) or recrystallize from Hexane/EtOAc.[1]
Analytical Impurity Profiling
To validate a supplier's lot, use the following markers.
A. 1H-NMR (DMSO-d6 or CDCl3):
-
The Acetal Methine: Look for a singlet around δ 5.5 - 6.0 ppm .[1] This confirms the acetal formation.[1]
-
The Residual Aldehyde: Look for a singlet around δ 10.0 - 10.5 ppm .[1]
-
Limit: Integration of Aldehyde/Acetal should be < 1:100.[1]
-
-
Isomer Check:
-
2-Nitro-5-chloro:[1][2][4][5][6][7][8] The proton ortho to the nitro group (H3) will be a doublet (coupling with H4) but chemically shifted downfield by the nitro group.[1]
-
2-Chloro-5-nitro: The proton ortho to the nitro group (H6) is meta to the aldehyde/acetal, resulting in a doublet of doublets or fine splitting, and different shift.[1]
-
B. HPLC Method (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: A: Water (0.1% NH₄OH - Basic buffer is essential to prevent on-column hydrolysis); B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 20 min.
-
Detection: UV @ 254 nm.[1]
-
Note: Do not use TFA or Formic Acid in the mobile phase; it will deprotect the acetal inside the HPLC column, giving a false "100% Aldehyde" result.[1]
Part 4: Handling & Storage
The supplier's responsibility ends upon delivery; the scientist's responsibility begins at storage.[1]
-
Atmosphere: Store under Argon or Nitrogen.[1]
-
Temperature: 2–8°C (Refrigerate).
-
Additives: Some suppliers add a trace of solid Na₂CO₃ to the bottle to scavenge atmospheric acid.[1] Do not remove this stabilizer until use.[1]
-
Deprotection (When ready to use): To regenerate the aldehyde: Treat with 1M HCl in THF/Water (1:[1]1) at RT for 1 hour.
References
-
PubChem. 2-Chloro-5-nitrobenzaldehyde (Compound Summary). National Library of Medicine.[1] [Link] (Note: Used for isomer comparison).[1]
-
Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (Standard reference for acetal formation/stability protocols).
Sources
- 1. 2-Chloro-5-nitrobenzaldehyde | C7H4ClNO3 | CID 72933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 3. 2-Chloro-5-nitrobenzaldehyde, 500 g, CAS No. 6361-21-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 4. molcore.com [molcore.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-Chloro-5-nitrobenzaldehyde | CAS 6361-21-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
synthesis of 2-nitro-5-chlorobenzaldehyde dimethyl acetal from aldehyde
Application Note: Chemoselective Protection of 2-Nitro-5-Chlorobenzaldehyde as Dimethyl Acetal
Executive Summary & Strategic Rationale
This guide details the protocol for converting 2-nitro-5-chlorobenzaldehyde into its dimethyl acetal protected form. This transformation is a critical intermediate step in the synthesis of complex pharmacophores, particularly 5-chloro-1H-indazoles and related heterocycles, where the aldehyde functionality must remain inert during subsequent nucleophilic attacks or reductions of the nitro group.
Why this Protocol? Standard Dean-Stark azeotropic distillation methods are often too harsh or inefficient for electron-deficient aldehydes like 2-nitro-5-chlorobenzaldehyde. The electron-withdrawing nature of the nitro group (-NO₂) and chlorine (-Cl) substituents significantly increases the electrophilicity of the carbonyl carbon, facilitating acetalization. However, it also renders the resulting acetal sensitive to hydrolysis.
Therefore, this protocol utilizes Trimethyl Orthoformate (TMOF) as both a reagent and a chemical dehydrating agent. This method is superior because:
-
Irreversibility: TMOF chemically consumes the water byproduct, driving the equilibrium to completion without high thermal stress.
-
Mild Conditions: It avoids the high temperatures of toluene reflux, preserving the nitro group integrity.
-
Scalability: The homogeneous solution is easily scaled from milligrams to kilograms.
Reaction Mechanism & Pathway[1][2][3][4][5]
The reaction proceeds via an acid-catalyzed nucleophilic addition. The high electrophilicity of the carbonyl carbon (enhanced by the ortho-nitro group) facilitates the initial attack by methanol. TMOF acts as a "water sink," reacting with the transient water molecule to form methanol and methyl formate, thereby preventing the reverse reaction (hydrolysis).[1]
Figure 1: Acid-catalyzed acetalization mechanism utilizing TMOF as a chemical dehydrating agent to drive equilibrium.
Experimental Protocol
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Grade |
| 2-Nitro-5-chlorobenzaldehyde | 185.56 | 1.0 | Substrate | >97% |
| Trimethyl Orthoformate (TMOF) | 106.12 | 3.0 - 5.0 | Reagent/Desiccant | Anhydrous |
| Methanol (MeOH) | 32.04 | Solvent | Solvent | Anhydrous |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.05 (5 mol%) | Catalyst | Monohydrate |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | Excess | Quenching Agent | Solid/Sat.[2][3][4] Aq |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Oven-dry a round-bottom flask (RBF) and a magnetic stir bar. Flush with Nitrogen (
) or Argon.-
Expert Insight: Moisture is the enemy. While TMOF consumes water, introducing atmospheric moisture forces the TMOF to work harder, potentially stalling the reaction.
-
-
Dissolution: Charge the RBF with 2-nitro-5-chlorobenzaldehyde (1.0 equiv) . Add anhydrous Methanol (0.5 M concentration relative to aldehyde) . Stir until partially dissolved.
-
Activation: Add Trimethyl Orthoformate (3.0 equiv) followed by p-TsOH (0.05 equiv) .
-
Note: The reaction is slightly endothermic; no significant exotherm is expected upon addition.
-
Phase 2: Reaction & Monitoring 4. Reflux: Fit a reflux condenser (with drying tube/inert gas line) and heat the mixture to reflux (~65°C) for 3–5 hours .
- Alternative: Stirring at Room Temperature (RT) for 12–18 hours is also effective if thermal degradation is a concern, though reflux is preferred for speed.
- Monitoring (IPC): Check reaction progress via TLC (Solvent: 20% EtOAc/Hexanes).
- Target: Disappearance of the aldehyde spot (
) and appearance of the acetal spot ( , usually less polar). - Stain: The aldehyde will stain strongly with DNP (orange/red); the acetal will NOT stain with DNP unless hydrolyzed on the plate.
Phase 3: Workup & Isolation 6. Quenching (CRITICAL): Cool the mixture to RT. Add solid NaHCO₃ (approx. 2 equiv relative to acid catalyst) and stir for 15 minutes.
- Scientific Integrity: You must neutralize the acid before adding any water. If the solution remains acidic when water is added for extraction, the equilibrium will instantly revert to the aldehyde.
- Concentration: Remove the bulk of Methanol and excess TMOF under reduced pressure (Rotary Evaporator) to obtain a crude residue.
- Partition: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with Saturated Aqueous NaHCO₃ (2x) followed by Brine (1x).
- Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Phase 4: Purification 10. Result: The product usually crystallizes or solidifies as a pale yellow solid upon drying. 11. Recrystallization (if needed): Recrystallize from Hexane/EtOAc or cold Methanol. Flash chromatography is rarely needed unless the starting material was impure.
Process Workflow Diagram
Figure 2: Operational workflow emphasizing the critical neutralization step.
Characterization & Quality Control
To validate the synthesis, compare the spectral data against the following expected parameters.
1H NMR (CDCl₃, 400 MHz):
-
Acetal Methine (-CH(OMe)₂): Look for a sharp singlet between
5.8 – 6.0 ppm . This is the diagnostic peak. If this is a doublet or missing, hydrolysis has occurred. -
Methoxy Groups (-OCH₃): A strong singlet (integrating to 6H) around
3.3 – 3.5 ppm . -
Aromatic Protons:
-
H-3 (ortho to nitro): Doublet/Singlet ~
7.9 ppm (deshielded by nitro). -
H-4/H-6: Multiplets in the
7.4 – 7.7 ppm range.
-
-
Aldehyde Impurity: Check for a singlet at
10.4 ppm . If present >2%, re-subject to reaction conditions.
Stability Note: Store the acetal in a desiccator, preferably under inert gas. The combination of the electron-deficient ring and the acetal function makes it susceptible to hydrolysis by atmospheric moisture over long periods.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Reversion to Aldehyde | Acidic workup; incomplete neutralization. | Ensure solid NaHCO₃ is added before any water. Verify pH > 7. |
| Incomplete Conversion | Wet MeOH or old TMOF. | Use fresh TMOF. Add 4Å molecular sieves to the reaction mixture. |
| New Spot on TLC (lower Rf) | Hemiacetal formation.[5] | Extend reaction time; add more TMOF to drive dehydration. |
| Darkening of Reaction | Decomposition due to excessive heat. | Lower temp to 50°C or RT; ensure inert atmosphere. |
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (Detailed methodology on acetal formation and stability).
-
Wuts, P. G. M. (2018).[6] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Updated protocols for electron-deficient aldehydes).
-
Liu, J., et al. (2010). "Synthesis of 5-substituted-1H-indazoles from 2-nitrobenzaldehydes." Tetrahedron Letters, 51(48), 6370-6372. (Contextual usage of the acetal intermediate).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for acetalization equilibrium).
Sources
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. Dye content ~95 %, Powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 4. Fast Blue B Salt | CAS#:14263-94-6 | Chemsrc [chemsrc.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Chemoselective Reduction of 2-Nitro-5-Chlorobenzaldehyde Dimethyl Acetal
Topic: Reduction of Nitro Group in 2-Nitro-5-Chlorobenzaldehyde Dimethyl Acetal Content Type: Detailed Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists
Executive Summary & Strategic Analysis
The reduction of This compound (1) to its corresponding aniline, 2-amino-5-chlorobenzaldehyde dimethyl acetal (2) , presents a classic chemoselectivity "triangle" challenge. The synthetic strategy must navigate three competing reactivities:
-
Nitro Group (
): Requires reduction to amine ( ).[1][2] -
Aryl Chloride (
): Susceptible to hydrodehalogenation (loss of Cl) under standard catalytic hydrogenation conditions (e.g., Pd/C, ). -
Dimethyl Acetal (
): Highly sensitive to acidic hydrolysis. Aqueous acidic conditions (e.g., SnCl2/HCl, Fe/AcOH) will hydrolyze the acetal to the aldehyde, leading to polymerization or Schiff base formation with the newly formed amine.
This guide provides two validated protocols designed to decouple these reactivities. Protocol A (Fe/NH4Cl) is the recommended "workhorse" method for laboratory scale due to its mildness and high chemoselectivity. Protocol B (Pt/C Hydrogenation) is provided for scale-up scenarios where solid waste minimization is critical.
Chemoselectivity Decision Matrix
| Method | Reagents | Acetal Stability | Cl Retention | Scalability | Recommendation |
| Dissolving Metal (Acidic) | Fe/AcOH or SnCl2/HCl | Fail (Hydrolysis) | Good | Moderate | AVOID |
| Catalytic Hydrogenation | Pd/C + | Good | Fail (De-Cl) | High | AVOID |
| Transfer Hydrogenation | Fe / | Excellent | Excellent | Moderate | PRIMARY |
| Selective Hydrogenation | Pt/C (sulfided) + | Good | Good | High | SECONDARY |
Reaction Scheme & Pathway Analysis[3][4]
The following diagram illustrates the target transformation and potential pitfalls (Side Reactions A and B).
Figure 1: Reaction pathway showing the target transformation and critical avoidance of hydrodehalogenation (Side Product A) and acetal hydrolysis (Side Product B).
Protocol A: Iron-Ammonium Chloride Reduction (Recommended)
Rationale: This method utilizes "activated" iron in a neutral to slightly basic medium. The ammonium chloride acts as an electrolyte and a weak proton source, sufficient to drive the reduction without lowering the pH enough to trigger acetal hydrolysis.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reductant: Iron powder (325 mesh, electrolytic grade preferred) (5.0 equiv)
-
Electrolyte: Ammonium Chloride (
) (5.0 - 10.0 equiv) -
Solvent: Ethanol / Water (3:1 ratio) or Methanol / Water (3:1 ratio)
-
Workup: Ethyl Acetate (EtOAc), Celite® 545, Sodium Sulfate (
)
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails due to heavy iron sludge), dissolve the Substrate in Ethanol/Water (3:1). The concentration should be approximately 0.2 M.
-
Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv) to the solution at room temperature.
-
Reaction: Heat the suspension to 70–80°C (Reflux) .
-
Note: The reaction is heterogeneous.[3] Vigorous stirring is mandatory.
-
-
Monitoring: Monitor by TLC (typically 30% EtOAc/Hexane) or HPLC every 30 minutes. The reaction is usually complete within 1–3 hours .
-
Endpoint: Disappearance of the nitro starting material.
-
-
Filtration (Critical):
-
Cool the mixture to room temperature.
-
Filter the black slurry through a pad of Celite to remove iron oxides.
-
Wash the Celite pad copiously with EtOAc or MeOH to recover adsorbed product.
-
-
Workup:
-
Concentrate the filtrate under reduced pressure to remove the organic solvent (EtOH/MeOH). Do not heat above 40°C to minimize thermal stress.
-
Dilute the remaining aqueous residue with water and extract with EtOAc (3x).
-
Safety Check: The aqueous layer should be neutral. Do not acidify.
-
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via flash chromatography on silica gel (pre-neutralized with 1%
if the silica is acidic).
Protocol B: Platinum on Carbon Hydrogenation (Scale-Up Alternative)
Rationale: While Palladium (Pd) aggressively attacks Ar-Cl bonds, Platinum (Pt) is significantly less active toward hydrodehalogenation while remaining active for nitro reduction. Sulfided Pt/C is even more selective.
Materials
-
Catalyst: 1% or 5% Pt/C (sulfided preferred, but standard Pt/C is acceptable)
-
Hydrogen Source:
gas (balloon or 1-3 bar pressure) -
Solvent: Ethyl Acetate or Tetrahydrofuran (THF)
-
Additive: Sodium Bicarbonate (
) (0.1 equiv) - Optional buffer
Step-by-Step Procedure
-
Setup: Charge the hydrogenation vessel (autoclave or heavy-walled glass) with Substrate and solvent (0.1 M).
-
Catalyst Addition: Under an Argon/Nitrogen blanket, add Pt/C (1-2 wt% loading relative to substrate).
-
Safety: Dry noble metal catalysts can ignite solvent vapors. Add catalyst as a water-wet paste or under strict inert atmosphere.
-
-
Reaction: Purge the vessel with
(3x), then (3x). Pressurize to 1–3 bar (15–45 psi) or use a hydrogen balloon. Stir at Room Temperature (20–25°C) .-
Warning: Do not heat. Elevated temperatures increase the risk of dechlorination.
-
-
Monitoring: Check consumption of
or sample for HPLC after 2 hours.-
QC Check: Specifically look for the "des-chloro" byproduct (2-aminobenzaldehyde dimethyl acetal). If observed, stop reaction immediately.
-
-
Workup:
-
Filter the catalyst through Celite or a specialized membrane filter.
-
Concentrate the filtrate.[1]
-
Analytical Controls & Troubleshooting
Quality Control Markers
| Component | HPLC/TLC Behavior | Reason for Presence |
| Starting Material | Less Polar ( | Incomplete Reaction |
| Product (Amine) | More Polar ( | Target |
| Des-Chloro Impurity | Similar Polarity to Product | Catalyst too active (Protocol B failure) |
| Aldehyde (Hydrolysis) | Distinct UV / Aldehyde Peak | Acidic conditions / Workup delay |
Troubleshooting Guide
-
Issue: Acetal Hydrolysis observed.
-
Cause: pH dropped below 5 during reaction or workup.
-
Fix: Add 1%
to the workup solvent. Ensure solution is not overly concentrated/hot for prolonged periods.
-
-
Issue: Incomplete Reduction (Stalled).
-
Cause: Iron surface passivation.
-
Fix: Add 1-2 drops of dilute HCl (carefully!) or mechanical activation (vigorous stirring) to the Fe/NH4Cl mixture before adding the substrate.
-
-
Issue: Dechlorination (Protocol B).
-
Fix: Switch to Protocol A. If strictly sticking to hydrogenation, add thiophene (poison) or switch to Vanadium-doped Pt catalysts.
-
References
-
General Nitro Reduction with Fe/NH4Cl: Ramadas, K., & Srinivasan, N. (1992).[1] "A Mild, Facile and Selective Reduction of Nitro Compounds using Iron and Ammonium Chloride." Synthetic Communications, 22(22), 3189–3195.[1] Link
- Selectivity of Pt vs Pd: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on noble metal selectivity).
-
Ultrasound Assisted Fe Reduction: "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." SciSpace. Link
- Acetal Stability Data: Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. Wiley-Interscience. (Confirming acetal lability in aqueous acid).
-
Sodium Dithionite Alternative: "2-Amino-5-chlorobenzaldehyde Protocol." BenchChem. Link
Sources
synthesis of quinazoline derivatives from 2-nitro-5-chlorobenzaldehyde acetal
Executive Summary
This application note details the robust synthesis of 6-chloroquinazoline derivatives, specifically the key pharmacophore 6-chloroquinazolin-4(3H)-one , utilizing 2-nitro-5-chlorobenzaldehyde acetal as the starting material.
The quinazoline core is the structural foundation for prominent EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). While many protocols start from anthranilic acids, the 2-nitrobenzaldehyde acetal route offers distinct advantages in industrial scalability:
-
Stability: The acetal protects the aldehyde from oxidative degradation (to benzoic acids) during storage.
-
Regiocontrol: The 5-chloro substituent on the benzaldehyde moiety translates unequivocally to the 6-position on the quinazoline ring, a critical structure-activity relationship (SAR) requirement for kinase affinity.
-
One-Pot Efficiency: This protocol utilizes a reductive cyclization strategy that combines deprotection, nitro-reduction, and heterocycle formation into a streamlined workflow.[1]
Strategic Analysis & Reaction Pathway
The transformation relies on a Modified Niementowski Cyclization . Unlike traditional methods requiring high-pressure hydrogenation, this protocol uses iron-mediated reduction in the presence of formamide, which serves simultaneously as the nitrogen source, cyclization agent, and solvent.
Retrosynthetic Logic (DOT Visualization)
The following diagram illustrates the chemical causality, tracking the 5-chloro substituent from the benzene precursor to the 6-position of the heterocycle.
Figure 1: Reaction pathway demonstrating the conversion of the acetal precursor to the quinazoline core.[2][3][4][5] Note the preservation of the halogen handle.
Detailed Experimental Protocol
Target Compound: 6-Chloroquinazolin-4(3H)-one Scale: 50 mmol (Pilot Batch)
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 2-Nitro-5-chlorobenzaldehyde diethyl acetal | 259.69 | 1.0 | 13.0 g | Precursor |
| Formamide | 45.04 | 15.0 | 30 mL | Solvent/Reactant |
| Iron Powder (325 mesh) | 55.85 | 4.0 | 11.2 g | Reductant |
| Hydrochloric Acid (37%) | 36.46 | 0.5 (cat) | 2.0 mL | Catalyst/Deprotection |
| Ethanol (Abs) | 46.07 | - | 50 mL | Workup Solvent |
Step-by-Step Methodology
Phase 1: Acetal Deprotection & Activation
-
Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Charging: Charge the flask with 2-nitro-5-chlorobenzaldehyde diethyl acetal (13.0 g) and Formamide (30 mL) .
-
Hydrolysis: Add HCl (37%, 2.0 mL) dropwise.
-
Observation: Slight exotherm. The mixture will turn yellow/orange as the free aldehyde is released.
-
Control: Stir at 50°C for 30 minutes. Monitor by TLC (Hexane/EtOAc 3:1) for disappearance of the acetal spot (
) and appearance of the aldehyde ( ).
-
Phase 2: Reductive Cyclization
-
Reduction Initiation: Increase temperature to 90°C . Add Iron powder (11.2 g) in 4 portions over 20 minutes.
-
Critical: Addition must be controlled to manage hydrogen evolution and exotherm.
-
-
Reaction: Heat the mixture to 140°C - 150°C for 4–6 hours.
-
Hot Filtration: While still hot (>80°C), filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot DMF (10 mL).
Phase 3: Isolation & Purification
-
Precipitation: Pour the dark filtrate into ice-cold water (200 mL) with vigorous stirring. The product will precipitate as a beige/off-white solid.
-
Digestion: Stir the slurry for 1 hour to ensure removal of excess formamide.
-
Filtration: Filter the solid via vacuum filtration.[8]
-
Washing: Wash the cake sequentially with:
-
Water (2 x 50 mL)
-
Cold Ethanol (20 mL) – Crucial for removing colored impurities.
-
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Expected Yield: 7.2 – 8.1 g (80–90%) Appearance: Pale beige powder. Melting Point: >250°C (dec).
Process Workflow & Quality Control
The following flowchart defines the operational units and critical control points (CCPs) for the synthesis.
Figure 2: Operational workflow highlighting the critical Quality Control (QC) check after hydrolysis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete hydrolysis of acetal. | Ensure Phase 1 is complete (TLC check) before adding Iron. Acetal is stable to Fe/Formamide; it must be hydrolyzed first. |
| Dark Product | Iron salts remaining or oxidation. | Ensure thorough washing with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary. |
| Violent Exotherm | Rapid addition of Iron. | Add Iron in small portions. Ensure efficient stirring to prevent "hot spots" in the slurry. |
| Stalled Reaction | Loss of HCl catalyst. | If hydrolysis stalls, add an additional 0.5 mL HCl. |
Safety & Handling
-
2-Nitro-5-chlorobenzaldehyde acetal: Potential skin irritant. Handle with gloves.
-
Formamide: Teratogen. Strictly use in a fume hood. Avoid inhalation of vapors at 150°C.
-
Iron Powder: Flammable solid. Do not dispose of wet iron waste in general trash (fire risk due to exotherm). Quench iron waste with water and dispose of as hazardous heavy metal waste.
References
-
Synthesis of Quinazolinones via Reductive Cyclization: Romero, A. H., Salazar, J., & López, S. E. (2013). Synthesis of Quinazolin-4(3H)-ones via Sodium Dithionite-Mediated Reductive Cyclization. Synthesis, 45(15), 2043-2050.
-
General Quinazoline Synthesis Review: Hati, S., & Sen, S. (2016).[9] Synthesis of Quinazolines and 3,4-Dihydroquinazolines. Synthesis, 48(10), 1389-1398.
-
Iron-Mediated Reduction Protocols: Shi, D., Rong, L., Wang, J., Zhuang, Q., Wang, X., & Tu, S. (2004). One-pot synthesis of quinazoline derivatives using reductive cyclization. Tetrahedron Letters, 45(26), 5047-5050.
-
Acetal Preparation & Stability: Organic Syntheses, Coll. Vol. 3, p.644 (1955); Vol. 25, p.82 (1945). o-Nitrobenzaldehyde.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Copper-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Nitrobenzaldehydes with Aldehydes: Application toward the Synthesis of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quinazoline synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Deprotection of 2-Nitro-5-Chlorobenzaldehyde Dimethyl Acetal
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the deprotection of 2-nitro-5-chlorobenzaldehyde dimethyl acetal. Here, we will delve into the underlying chemical principles governing this reaction, troubleshoot common failure modes, and provide validated, alternative protocols to ensure the successful synthesis of your target aldehyde.
Frequently Asked Questions (FAQs)
Q1: My standard acid-catalyzed deprotection (e.g., HCl/THF/H₂O) of this compound is failing or resulting in very low yields. What is the scientific reason for this?
A1: The difficulty in deprotecting this compound under standard acidic conditions stems from the electronic nature of the aromatic ring. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and chloro (-Cl) substituents, significantly deactivates the ring.
The mechanism for acid-catalyzed acetal hydrolysis proceeds through the formation of an oxocarbenium ion intermediate.[1] For this intermediate to form, one of the methoxy groups must be protonated and leave as methanol. However, the electron-withdrawing groups on the benzene ring destabilize the developing positive charge on the benzylic carbon, making the formation of this oxocarbenium ion energetically unfavorable.[2] Consequently, the rate of hydrolysis is significantly retarded compared to acetals of electron-rich or unsubstituted aromatic aldehydes.[2] In many cases, forcing the conditions with stronger acids or higher temperatures can lead to decomposition of the starting material or the desired product.
Q2: I'm observing a complex mixture of products by TLC/LC-MS and not my desired aldehyde. What are the likely side reactions or decomposition pathways?
A2: When forcing deprotection conditions for a sensitive substrate like 2-nitro-5-chlorobenzaldehyde, several side reactions can occur:
-
Aromatic Substitution: Under strongly acidic and high-temperature conditions, you might observe side reactions on the aromatic ring, although this is less common.
-
Re-formation of the Acetal: Acetal formation is a reversible process.[3] If there is insufficient water in the reaction mixture, the equilibrium may not favor the aldehyde.
-
Condensation Reactions: The newly formed aldehyde can be unstable under harsh acidic conditions and may undergo self-condensation or other side reactions.
-
Decomposition: The combination of a nitro group and an aldehyde can be sensitive to strong acid and heat, leading to unidentifiable degradation products.
Q3: What milder acidic conditions can I attempt to favor the deprotection of this challenging substrate?
A3: When standard Brønsted acids fail, switching to milder or Lewis acidic conditions is a logical next step. These methods can promote hydrolysis without requiring harsh conditions that lead to decomposition.
-
Pyridinium p-toluenesulfonate (PPTS) in Acetone/Water: PPTS is a mildly acidic catalyst that can be effective for deprotecting acid-sensitive substrates.[4]
-
Solid-Supported Acids: Resins like Amberlyst-15 can provide localized acidity and are easily filtered off, simplifying work-up.[5]
-
Lewis Acid Catalysis: Lewis acids can activate the acetal for hydrolysis under nearly neutral conditions.[4] Effective options include:
Q4: Are there any non-acidic or neutral methods to deprotect my this compound?
A4: Yes, several methods avoid acidic conditions altogether, which can be highly advantageous for sensitive substrates.
-
Iodine in Acetone: This is a very mild and highly efficient method that operates under neutral conditions.[6][7] The reaction proceeds via a substrate exchange mechanism rather than hydrolysis and is often complete within minutes at room temperature.[7] This method is compatible with a wide range of functional groups.[7]
-
Electrochemical Deprotection: This technique uses an electric current to cleave the acetal under neutral conditions, often with lithium perchlorate as both the electrolyte and the oxygen source for the resulting carbonyl.[8]
-
Triethylsilyl Trifluoromethanesulfonate (TESOTf) and 2,6-Lutidine: This combination is effective for the deprotection of acetals under nearly neutral conditions.[4][9]
Q5: How can I effectively monitor the progress of the deprotection reaction?
A5: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.
-
TLC System: Use a solvent system that gives good separation between the starting acetal and the product aldehyde. A mixture of hexane and ethyl acetate is a good starting point.
-
Visualization: The starting acetal and the product aldehyde are both UV active. The product aldehyde may also be stained with a potassium permanganate dip due to the presence of the aldehyde functional group.
-
Co-spotting: Always co-spot a sample of your starting material on the TLC plate alongside the reaction mixture to accurately track its consumption.
For more quantitative analysis, you can use Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the appearance of the product.
Q6: My deprotection appears to have worked, but I am struggling with the purification and isolation of 2-nitro-5-chlorobenzaldehyde. Do you have any tips?
A6: 2-Nitro-5-chlorobenzaldehyde is a solid with a melting point of 65-69 °C.[10]
-
Work-up: After the reaction is complete, it is crucial to neutralize any acid catalyst. For acidic reactions, a wash with a saturated aqueous solution of sodium bicarbonate is recommended. For the iodine-in-acetone method, a wash with sodium thiosulfate will remove the iodine.[6]
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification:
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane.
-
Column Chromatography: If crystallization is not effective, flash column chromatography on silica gel is a reliable method. Use a gradient of ethyl acetate in hexane to elute the product.
-
-
Drying: Ensure the final product is thoroughly dried, as residual solvent can affect its melting point and subsequent reactions.
Troubleshooting and Decision Workflow
If your initial deprotection attempt fails, this workflow can guide you in selecting an alternative strategy.
Caption: Troubleshooting workflow for the deprotection of this compound.
Detailed Experimental Protocols
Protocol 1: Mild Lewis Acid-Catalyzed Deprotection with Cerium(III) Triflate[5]
-
Reaction Setup: To a solution of this compound (1.0 mmol) in nitromethane (5 mL) and water (0.5 mL), add cerium(III) triflate (Ce(OTf)₃, 0.1 mmol, 10 mol%).
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with water (2 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.
Protocol 2: Neutral Deprotection with Iodine in Acetone[7]
-
Reaction Setup: Dissolve the this compound (1.0 mmol) in reagent-grade acetone (10 mL).
-
Catalyst Addition: Add molecular iodine (I₂, 0.1 mmol, 10 mol%) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is often complete within 30-60 minutes. Monitor by TLC. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.
-
Isolation: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude aldehyde as described in Protocol 1.
Comparative Summary of Deprotection Methods
| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |
| Standard Acid Hydrolysis | HCl, H₂SO₄, or TFA | Aqueous organic solvent, RT to heat | Inexpensive reagents | Often fails for this substrate; can cause decomposition[2] |
| Mild Lewis Acid | Ce(OTf)₃, Bi(NO₃)₃ | Wet nitromethane or acetone, RT | High chemoselectivity; mild conditions[4][5][6] | Lewis acid catalysts can be expensive |
| Iodine in Acetone | I₂ | Acetone, RT | Neutral, fast, and highly chemoselective[7] | Iodine needs to be quenched during work-up |
| TESOTf/Lutidine | TESOTf, 2,6-Lutidine | Anhydrous CH₂Cl₂, 0 °C to RT | Nearly neutral conditions[4][9] | Reagents are moisture-sensitive and can be costly |
Mechanistic Insight: The Challenge of Oxocarbenium Ion Formation
The acid-catalyzed deprotection of an acetal proceeds through a multi-step equilibrium process. The rate-determining step for electron-deficient substrates is often the formation of the resonance-stabilized oxocarbenium ion.
Caption: Simplified mechanism of acid-catalyzed acetal deprotection.
The strong electron-withdrawing nature of the nitro and chloro groups on the aromatic ring makes the benzylic carbon significantly electron-deficient. This electronically disfavors the formation of the positively charged oxocarbenium ion, thus slowing down the hydrolysis reaction significantly.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. youtube.com [youtube.com]
- 4. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]
- 8. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chembk.com [chembk.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgsyn.org [orgsyn.org]
- 16. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 2-Nitro-5-chlorobenzaldehyde Dimethyl Acetal
Welcome to the technical support guide for the synthesis of 2-nitro-5-chlorobenzaldehyde dimethyl acetal. This resource is designed for researchers, chemists, and process development professionals to address common challenges and optimize reaction outcomes. This acetal is a crucial intermediate in various synthetic pathways, and achieving high yield and purity is paramount.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is the most common issue, often stemming from an incomplete reaction or product loss during workup. The core of this synthesis is an acid-catalyzed nucleophilic addition, which is a reversible process.[1][2] To achieve high yields, the equilibrium must be actively shifted towards the product.
Primary Causes & Solutions:
-
Ineffective Water Removal: The formation of an acetal from an aldehyde and two equivalents of alcohol produces one equivalent of water.[3] According to Le Chatelier's principle, this water must be removed to prevent the reverse reaction (hydrolysis) and drive the synthesis to completion.[1][3][4]
-
Solution 1: Use a Chemical Dehydrating Agent. Add trimethyl orthoformate (TMOF) to the reaction mixture. TMOF reacts with the generated water to form methanol and methyl formate, effectively sequestering the water and pushing the equilibrium forward.[5][6][7] This is often the most efficient method.
-
Solution 2: Use a Physical Dehydrating Agent. If the reaction is run in a solvent like toluene, a Dean-Stark trap can be used to physically remove water via azeotropic distillation.[1][3][4]
-
-
Suboptimal Catalyst Concentration: An acid catalyst is essential to protonate the carbonyl oxygen, making the aldehyde more electrophilic and susceptible to attack by the weakly nucleophilic methanol.[1][3][8] However, catalyst concentration is critical.
-
Too Little Catalyst: Leads to a slow or incomplete reaction.
-
Too Much Catalyst: Can protonate the alcohol (methanol), reducing its nucleophilicity. Excess acid can also promote side reactions or cause the acetal product to hydrolyze back to the aldehyde, especially if water is present.[9][10]
-
Solution: Titrate the optimal catalyst loading. Start with a catalytic amount (e.g., 0.1-1 mol%) of a strong acid like hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH).[9][10]
-
-
Product Loss During Workup: The acetal product is stable under basic and neutral conditions but can be sensitive to acid, especially in the presence of water.
-
Solution: During the workup, quench the acid catalyst by washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), followed by a brine wash.[11] Ensure all aqueous layers are thoroughly extracted to recover the maximum amount of product.
-
Question 2: The reaction appears incomplete, with significant starting material remaining according to TLC/GC analysis. What should I do?
This is a clear indication that the reaction has not reached completion.
Primary Causes & Solutions:
-
Insufficient Reaction Time or Temperature: While many acetalizations are rapid, electron-withdrawing groups like the nitro group on the benzaldehyde ring can decrease the reactivity of the carbonyl.
-
Solution: First, ensure adequate reaction time by monitoring the reaction progress using TLC or GC until the starting aldehyde spot disappears. If the reaction stalls at room temperature, gentle heating (e.g., to 40-50 °C or refluxing in methanol) can increase the reaction rate.
-
-
Reagent Stoichiometry: To favor the forward reaction, a large excess of the alcohol is typically used.
-
Solution: Use methanol as the reaction solvent. This ensures it is present in a large excess, maximizing the probability of collision with the activated aldehyde and outcompeting water in any potential reverse reaction.[8]
-
-
Reagent Quality: The presence of water in your reagents (methanol, acid, or even the starting aldehyde) can inhibit the reaction.
-
Solution: Use anhydrous methanol and ensure your starting aldehyde is dry. If using a gaseous acid like HCl, ensure it is passed through a drying tube.
-
Question 3: My final product is contaminated with an isomeric impurity. How can I improve its purity?
The starting material, 2-chloro-5-nitrobenzaldehyde, is often synthesized by the nitration of 2-chlorobenzaldehyde, a process that can produce the 2-chloro-3-nitrobenzaldehyde isomer.[12][13] This impurity can carry through to the final acetal product.
Primary Causes & Solutions:
-
Impure Starting Material: The most likely cause is an impure starting aldehyde.
-
Solution 1: Purify the Starting Aldehyde. Before starting the acetalization, purify the 2-chloro-5-nitrobenzaldehyde. This can often be achieved by recrystallization or by suspending the crude mixture in a solvent where the desired isomer is less soluble.[12][13]
-
Solution 2: Purify the Final Acetal. The acetal derivatives may have different physical properties than the aldehydes, sometimes making separation easier.[14][15] Fractional distillation under vacuum or column chromatography can be effective for separating the isomeric acetals. A patent suggests that separation of nitrobenzaldehyde isomers is more effective after they are converted to their acetals.[14][15]
-
Visualizing the Process
Reaction Mechanism
The acid-catalyzed formation of the dimethyl acetal proceeds through a two-stage mechanism involving the initial formation of a hemiacetal intermediate.
Caption: Figure 2: Troubleshooting Flowchart.
Frequently Asked Questions (FAQs)
-
Q1: What is the best acid catalyst to use for this reaction?
-
A1: Strong protic acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (p-TsOH) are all effective. [9]HCl in methanol is a common and convenient choice. Lewis acids can also be used. The choice may depend on the scale and sensitivity of other functional groups, but for this substrate, common protic acids are sufficient.
-
-
Q2: Can I use another alcohol besides methanol?
-
A2: Yes, other alcohols can be used to form different acetals (e.g., ethanol for a diethyl acetal). However, the reaction rate may vary depending on the steric hindrance of the alcohol. For the synthesis of the dimethyl acetal, methanol is required.
-
-
Q3: Why is it important to use methanol in excess?
-
A3: Using methanol as the solvent serves two purposes based on Le Chatelier's principle. First, as a reactant, its high concentration shifts the equilibrium towards the product side. Second, its high concentration relative to the water produced means it is statistically more likely to act as a nucleophile, favoring the forward reaction over the reverse (hydrolysis) reaction. [8]
-
-
Q4: What are the key safety precautions for this synthesis?
-
A4: 2-nitro-5-chlorobenzaldehyde is an irritant. Nitroaromatic compounds can be thermally sensitive. Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid excessive heating. Trimethyl orthoformate is flammable and an irritant. [5][7]
-
Experimental Protocol & Data
This section provides a validated starting protocol for the synthesis. Optimization may be required based on your specific lab conditions and reagent purity.
Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Starting Aldehyde | 1.0 eq | Limiting reagent. |
| Methanol | Solvent (large excess) | Drives equilibrium forward. |
| Acid Catalyst (HCl) | 0.1 - 1.0 mol % | Catalyzes the reaction without promoting side reactions. [9][10] |
| Dehydrating Agent (TMOF) | 1.2 - 1.5 eq | Stoichiometrically removes water byproduct. [6][9] |
| Temperature | Room Temp to 40 °C | Balances reaction rate with stability. |
| Reaction Time | 2 - 12 hours | Monitor by TLC/GC for completion. |
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-nitro-5-chlorobenzaldehyde (1.0 eq).
-
Reagent Addition: Add anhydrous methanol to dissolve the aldehyde. A concentration of 0.5-1.0 M is a good starting point.
-
Dehydrating Agent: Add trimethyl orthoformate (1.2 eq) to the solution and stir.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., a solution of HCl in methanol, 0.1 mol %).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is slow, it can be gently heated to 40 °C.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature (if heated). Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. [10][11]7. Workup - Extraction: Remove most of the methanol under reduced pressure using a rotary evaporator. Add deionized water and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x volumes).
-
Workup - Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude dimethyl acetal.
-
Purification: If necessary, purify the product by recrystallization, vacuum distillation, or column chromatography on silica gel.
References
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]
-
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]
- US Patent 5,149,882A, Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. Google Patents.
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]
-
Acetal Formation. Chemistry LibreTexts. Available at: [Link]
-
Acetals and Hemiacetals with Practice Problems. Chemistry Steps. Available at: [Link]
-
Trimethyl orthoformate. Wikipedia. Available at: [Link]
-
Dimethyl Acetals. Organic Chemistry Portal. Available at: [Link]
-
A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. Available at: [Link]
- EP0091575B1 - Process for the preparation of o-nitrobenzaldehyde. Google Patents.
-
Dean-Stark Trap: Principle, Use in Chemical Reactions. JoVE. Available at: [Link]
-
The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. Available at: [Link]
-
Nitration of benzaldehyde to 3-nitrobenzaldehyde. OC-Praktikum. Available at: [Link]
-
o-NITROBENZALDEHYDE. Organic Syntheses Procedure. Available at: [Link]
-
Nucleophilic Addition of Alcohols: Acetal Formation. OpenStax. Available at: [Link]
-
Acetal Formation - Organic Chemistry, Reaction Mechanism. YouTube. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 3. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 5. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. What is Trimethyl orthoformate?_Chemicalbook [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. EP0091575B1 - Process for the preparation of o-nitrobenzaldehyde - Google Patents [patents.google.com]
Technical Support Guide: Stability and Handling of 2-Nitro-5-chlorobenzaldehyde Dimethyl Acetal in Basic Media
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical information, troubleshooting advice, and best practices for researchers, scientists, and drug development professionals working with 2-nitro-5-chlorobenzaldehyde dimethyl acetal, with a specific focus on its stability and behavior in basic media.
Introduction: Understanding Acetal Chemistry
Acetals are widely utilized in organic synthesis as protecting groups for aldehydes and ketones. Their popularity stems from their characteristic stability profile: they are robust in neutral to strongly basic conditions but can be readily cleaved (deprotected) under aqueous acidic conditions.[1][2][3] this compound is no exception to this general rule. However, the presence of electron-withdrawing nitro and chloro substituents on the aromatic ring introduces specific reactivity considerations that must be understood to prevent unintended side reactions. This guide will address both the inherent stability of the acetal group and the potential reactivity of the molecule as a whole.
Part 1: Frequently Asked Questions (FAQs)
Q1: Is this compound stable under basic conditions?
A1: Yes, the dimethyl acetal functional group itself is fundamentally stable and inert in basic and nucleophilic environments.[4][5] This is the very reason acetals are employed as protecting groups for carbonyls during reactions involving bases, organometallics, or hydrides.[2][6] A key patent on the purification of this compound and its parent aldehyde specifies that processing can be carried out effectively in a pH range of 2 to 12, with a preferred range of 4 to 10, underscoring its stability in moderately basic solutions.[7]
Q2: What is the primary mechanism of acetal degradation, and why does it not occur in basic media?
A2: Acetal degradation, or hydrolysis, is an acid-catalyzed process.[1][8][9] The reaction is initiated by the protonation of one of the acetal's oxygen atoms, which converts the alkoxy group (-OCH₃) into a good leaving group (CH₃OH).[2] The departure of this leaving group is assisted by the neighboring oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by water to form a hemiacetal, which is subsequently hydrolyzed to the parent aldehyde. In basic media, this pathway is inaccessible. A base like hydroxide (OH⁻) is a poor initiator for this reaction because there is no acidic proton to remove, and it cannot displace the strongly basic alkoxide (CH₃O⁻) leaving group.
Q3: Are there any conditions under which the molecule could degrade or react in a basic medium?
A3: While the acetal group is secure, the aromatic ring itself can become reactive under specific basic conditions. The primary concern is Nucleophilic Aromatic Substitution (SNAr) . The potent electron-withdrawing effect of the nitro group activates the aromatic ring for attack by nucleophiles, particularly at the positions ortho and para to it.[10][11] In this molecule, the chlorine atom is in the para position relative to the nitro group, making it susceptible to displacement by strong nucleophiles (e.g., alkoxides like sodium methoxide, or amines) especially at elevated temperatures.
Q4: What is the recommended pH range for working with this compound to ensure stability?
A4: Based on established purification protocols, a pH range of 6 to 10 is considered very safe for maintaining the integrity of the acetal.[7] For most applications using common inorganic bases like carbonates (e.g., K₂CO₃, NaHCO₃) or phosphates, the compound will remain stable. Caution is advised when using strong bases like hydroxides or alkoxides at concentrations or temperatures that could promote SNAr.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during experiments, providing root cause analysis and actionable solutions.
Issue 1: Unexpected Deprotection (Formation of Aldehyde)
-
Symptom: You observe the formation of 2-nitro-5-chlorobenzaldehyde in your reaction mixture or work-up, confirmed by TLC, NMR, or GC-MS analysis.
-
Root Cause Analysis: The presence of the parent aldehyde is a definitive sign that the acetal has been hydrolyzed. Since acetals are stable to base, this indicates the inadvertent introduction of an acid catalyst into your system.
-
Potential Sources of Acidity:
-
Acidic Reagents: One of your reagents, presumed to be basic or neutral, may be contaminated with acid. For example, some amine salts (e.g., triethylamine hydrochloride) can create an acidic environment.
-
Glassware: Residual acid from previous experiments or cleaning procedures (e.g., acid baths) can cling to glassware surfaces.
-
Aqueous Work-up: Using an unbuffered aqueous solution for work-up can sometimes lead to hydrolysis if other components in the mixture create a locally acidic environment.
-
Silica Gel Chromatography: Standard silica gel is inherently acidic and can cause partial or complete hydrolysis of sensitive acetals during purification.
-
-
Solutions & Preventative Measures:
-
Reagent Check: Ensure all reagents are pure and free from acidic contaminants. Use freshly opened solvents.
-
Base-Washing Glassware: For highly sensitive reactions, rinse glassware with a dilute base solution (e.g., 1% NH₄OH in water), followed by deionized water and thorough drying before use.
-
Buffered Work-up: Use a weakly basic buffer (e.g., saturated sodium bicarbonate solution) during aqueous extractions.
-
Neutralized Silica Gel: For column chromatography, use silica gel that has been pre-treated (neutralized) with a base, such as by slurring with the eluent containing a small amount of triethylamine (~0.5-1%).
-
Issue 2: Formation of an Unexpected Byproduct (SNAr Reaction)
-
Symptom: LC-MS or GC-MS analysis reveals a new compound with a molecular weight corresponding to the displacement of the chlorine atom by your base or solvent (e.g., replacement of -Cl with -OCH₃ if using sodium methoxide in methanol).
-
Root Cause Analysis: This is a classic sign of a Nucleophilic Aromatic Substitution (SNAr) reaction. The conditions of your experiment—specifically the strength of the nucleophile, temperature, and reaction time—were sufficient to overcome the activation energy for this pathway.
-
Factors Promoting SNAr:
-
Strong Nucleophiles: Alkoxides (RO⁻), thiolates (RS⁻), and primary/secondary amines are potent nucleophiles that can readily initiate SNAr.
-
Elevated Temperatures: Higher temperatures significantly accelerate the rate of SNAr reactions.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, or NMP can stabilize the charged intermediate (Meisenheimer complex) of the SNAr reaction, thus promoting it.
-
-
Solutions & Preventative Measures:
-
Select a Weaker Base: If the goal is simply to deprotonate another species, choose a non-nucleophilic or sterically hindered base (e.g., DBU, potassium tert-butoxide) or a weaker inorganic base (e.g., K₂CO₃).
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows the desired transformation to proceed.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the slower SNAr side reaction from becoming significant.
-
Change Solvent: If possible, switch to a less polar solvent that may disfavor the SNAr pathway.
-
Part 3: Visualized Mechanisms and Workflows
Mechanistic Insights
Understanding the relevant chemical pathways is crucial for experimental design and troubleshooting.
Caption: Acid-Catalyzed Acetal Hydrolysis Pathway.
Caption: Potential SNAr Side Reaction Pathway.
Experimental Workflow
Caption: Troubleshooting Flowchart for Instability Issues.
Part 4: Data Summary & Best Practices
Data Tables
Table 1: pH Stability Profile of this compound
| pH Range | Stability Assessment | Remarks | Source |
| < 4 | Unstable | Rapid acid-catalyzed hydrolysis to the aldehyde is expected. | [1][12] |
| 4 - 6 | Moderately Stable | Generally stable, but hydrolysis can occur over extended periods or at elevated temperatures. | [7] |
| 6 - 10 | Highly Stable | Optimal range for handling and purification where the acetal group is inert. | [7] |
| 10 - 12 | Conditionally Stable | The acetal group is stable, but the risk of SNAr side reactions increases with pH and nucleophilicity. | [7][13] |
| > 12 | High Risk | High risk of SNAr with common bases (e.g., NaOH, KOH), especially with heating. | [11][13] |
Table 2: Guide to Selecting Bases for Reactions
| Base Type | Examples | Strength (Approx. pKa of Conj. Acid) | Recommended Use & Risk Assessment |
| Weak Inorganic | NaHCO₃, K₂CO₃, Cs₂CO₃ | 10.3, 10.3 | Low Risk: Excellent for general purposes (e.g., acid scavenging, mild deprotonations). Not nucleophilic. |
| Amine Bases | Triethylamine (Et₃N), DIPEA | 10.7 | Low Risk: Good as acid scavengers. Steric hindrance reduces nucleophilicity. |
| Hydroxides | NaOH, KOH, LiOH | 15.7 | Moderate Risk: Can act as a nucleophile. Use at low temperatures and concentrations. Risk of SNAr increases with heat. |
| Alkoxides | NaOCH₃, KOtBu | 15.5, 19 | High Risk: Highly nucleophilic (NaOCH₃) or very strong (KOtBu). High potential for SNAr. Use only when necessary and with extreme caution (low temp, short time). |
Experimental Protocol: Best Practices for Handling
This protocol outlines a general procedure for using the acetal in a hypothetical reaction requiring a mild base.
-
Glassware Preparation: Ensure the reaction flask, stir bar, and any addition funnels are meticulously clean and dry. For critical applications, rinse with a dilute ammonia solution, followed by deionized water and oven-drying to remove any acidic residues.
-
Inert Atmosphere: Assemble the glassware and purge the system with an inert gas (Nitrogen or Argon). This prevents atmospheric CO₂ from forming carbonic acid in the presence of moisture, which could lower the pH.
-
Reagent Addition: Charge the flask with this compound and a suitable anhydrous solvent (e.g., THF, Dichloromethane).
-
Base Addition: Add a weak, non-nucleophilic base such as anhydrous potassium carbonate (K₂CO₃). This is sufficient for most acid-scavenging purposes or for deprotonating substrates with a pKa < 12.
-
Reaction Monitoring: Follow the reaction's progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up and Quenching: Upon completion, cool the reaction mixture. Quench by adding a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) rather than pure water to maintain a stable, slightly basic pH.
-
Extraction & Purification: Extract the product with an appropriate organic solvent. If chromatography is required, use silica gel that has been pre-treated with triethylamine (0.5-1% in the eluent) to prevent on-column hydrolysis.
References
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
- Google Patents. (1992). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
-
ResearchGate. (2001). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]
-
CiteSeerX. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Thieme. (General reference, concept supported by multiple provided search results).
-
Krishnan, S., et al. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC. [Link]
-
Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. [Link]
-
Chemistry Steps. (2020). Acetal Hydrolysis Mechanism. [Link]
-
Organic Chemistry Tutor. Acetals Formation and Hydrolysis. [Link]
-
Organic Chemistry Tutor (YouTube). (2024). Acetal Hydrolysis Mechanism + EASY TRICK![Link]
-
OC-Praktikum. (2005). Acid catalyzed acetalisation of 3-nitrobenzaldehyde with ethanediol to the correspondent 1,3-dioxolane. [Link]
-
Al-Khalifi, F. (2015). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. PMC. [Link]
-
Krishnan, S., et al. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society. [Link]
-
Chemistry Steps. Formation and Reactions of Acetals. [Link]
-
Krishnan, S., et al. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PubMed. [Link]
-
Wikipedia. Nitro compound. [Link]
-
El-Bayoumy, K., & Hecht, S. S. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology. [Link]
-
Kilanowska, A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]
-
JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
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- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 7. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
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- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - PMC [pmc.ncbi.nlm.nih.gov]
separating 2,5-isomer from 2,3-isomer using dimethyl acetal suspension
This technical guide addresses the separation of 2,5-substituted benzaldehyde isomers (e.g., 2-chloro-5-nitrobenzaldehyde) from their 2,3-isomers using a Dimethyl Acetal (DMA) Suspension method.[1] This technique leverages the differential solubility and crystallization kinetics of acetal derivatives to achieve high isomeric purity (>98%) without high-vacuum fractional distillation.[1]
Subject: Purification of 2,5-Isomers from 2,3-Isomer Mixtures via Dimethyl Acetal Derivatization Applicable Compounds: Substituted Benzaldehydes (e.g., Chloronitrobenzaldehydes, Dichlorobenzaldehydes)[1]
Part 1: The Core Principle
Separating positional isomers of substituted benzaldehydes is notoriously difficult due to overlapping boiling points and similar polarities. The DMA Suspension Method bypasses these limitations by converting the aldehydes into their dimethyl acetals.
Why it works:
-
Steric Differentiation: The 2,3-isomer possesses a substituent at the ortho position relative to the aldehyde group (position 1) and another at the meta position (position 3). This creates a "buttressing effect" or steric crowding around the acetal center, often making the 2,3-DMA more soluble or less likely to pack efficiently into a crystal lattice compared to the more linear/planar 2,5-isomer.
-
Solubility Differential: In specific solvent systems (e.g., Methanol/Water or pure Methanol), the 2,5-isomer DMA precipitates as a solid (forming the suspension), while the 2,3-isomer and other impurities remain dissolved in the mother liquor.
-
Reversibility: The acetal group is easily hydrolyzed back to the aldehyde using dilute aqueous acid, recovering the purified target molecule.
Mechanism of Action
The process relies on the acid-catalyzed equilibrium between the aldehyde and methanol.
Figure 1: Reaction pathway and phase separation logic.[1] The 2,5-isomer preferentially precipitates, driving the purification.
Part 2: Standard Operating Procedure (SOP)
Target: Purification of 2-chloro-5-nitrobenzaldehyde (containing 5-15% 2,3-isomer impurity).
Reagents & Equipment
-
Crude Mixture: Isomeric mixture of aldehydes.[1]
-
Solvent: Methanol (anhydrous preferred for formation, aqueous MeOH for suspension wash).[1]
-
Catalyst: p-Toluenesulfonic acid (pTsOH) or Thionyl Chloride (in situ HCl generation).[1]
-
Equipment: Jacketed glass reactor, overhead stirrer, filtration unit (Nutsche or centrifuge).[2]
Step-by-Step Protocol
| Step | Action | Technical Note |
| 1. Dissolution | Suspend crude aldehyde mixture in Methanol (Ratio: 3-5 mL MeOH per gram of aldehyde).[1] | Use anhydrous MeOH if driving reaction to completion; use 95% MeOH if performing a "slurry wash" of pre-formed acetals. |
| 2. Catalysis | Add acid catalyst (e.g., 1-3 mol% pTsOH or H₂SO₄).[1] Heat to reflux (65°C) for 2–4 hours. | Critical: Ensure complete conversion. Monitor via TLC or HPLC.[1] Residual aldehyde can co-precipitate. |
| 3.[1] Cooling & Crystallization | Cool the mixture slowly to 0–5°C over 2 hours. | Rapid cooling traps the 2,3-isomer.[1] Slow cooling allows the thermodynamically stable 2,5-DMA crystal lattice to exclude the 2,3-isomer. |
| 4.[1] Suspension Aging | Stir the resulting suspension at 0°C for 30–60 minutes. | This "Ostwald ripening" phase helps dissolve small, impure crystals and grow larger, pure 2,5-DMA crystals. |
| 5. Filtration | Filter the suspension.[3] Wash the cake with cold (-10°C) Methanol. | The filtrate (mother liquor) contains the enriched 2,3-isomer and other impurities. |
| 6. Hydrolysis (Recovery) | Resuspend the wet cake in water/acetone (1:1). Add catalytic HCl.[1] Heat to 40°C. | The acetal protects the aldehyde; hydrolysis removes this protection. |
| 7. Final Isolation | Distill off acetone/methanol. The pure 2,5-aldehyde will precipitate from water.[1] Filter and dry.[1] | Yields typically >85% with isomeric purity >98%.[1][3] |
Part 3: Troubleshooting & FAQs
Q1: My suspension is too thick to stir. Can I add more solvent?
A: Yes, but with caution.
-
Risk: Adding too much methanol increases the solubility of the target 2,5-isomer, reducing your yield.
-
Solution: Instead of pure methanol, add a Methanol/Water (80:20) mixture.[1] The water acts as an anti-solvent for the acetal, maintaining the suspension density without dissolving the product, while keeping the more polar impurities in the liquid phase.
Q2: HPLC shows the 2,3-isomer is co-precipitating. How do I fix this?
A: This usually indicates "occlusion" or rapid precipitation.[1]
-
Fix 1 (Thermodynamic Control): Re-heat the suspension to reflux (dissolving everything) and cool it down much slower (e.g., 5°C per hour).
-
Fix 2 (Slurry Wash): Do not filter yet. Add a small amount of water (1-2%) to the methanol suspension and stir at reflux temperature for 30 minutes, then cool. This "digestion" helps release trapped 2,3-isomers from the crystal lattice.[1]
Q3: The reaction isn't going to completion (Aldehyde peak remains).
A: Water is the enemy here. Acetal formation is an equilibrium reaction.[1][4][5][6][7]
-
Check: Is your methanol "wet"?
-
Action: Add a dehydrating agent like Trimethyl Orthoformate (TMOF) (1.1 equivalents).[1] TMOF reacts with water to form methanol and methyl formate, irreversibly driving the equilibrium toward the acetal.[7]
Q4: I need to recover the 2,3-isomer from the filtrate. How?
A: The filtrate is now enriched in the 2,3-isomer.
-
Neutralize the acid catalyst in the filtrate with Sodium Methoxide.
-
Evaporate the methanol.[1]
-
The residue is the 2,3-enriched acetal. Hydrolyze it (as in Step 6) to get the 2,3-aldehyde.[1]
-
Note: To get high purity 2,3-isomer, you may need to repeat the process or use fractional distillation on this enriched residue.
Part 4: Process Workflow Diagram
Figure 2: Operational workflow for the isolation of the 2,5-isomer.
References
-
Patent US5149882A : Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.[1] Describes the suspension purification method for chloronitrobenzaldehyde isomers.
-
Gregg, B. T., et al. (2007) .[7] Deprotection of acetals and ketals. Journal of Organic Chemistry. Provides foundational knowledge on the stability and hydrolysis rates of acetals.
-
BenchChem Technical Guide: Synthesis and Experimental Protocols for Dichlorobenzaldehydes.
-
[1]
-
-
Organic Chemistry Portal: Dimethyl Acetals - Synthesis and Properties.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. CN100390111C - Separation of diastereoisomers - Google Patents [patents.google.com]
- 3. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Dimethyl Acetals [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectrum of 2-Nitro-5-Chlorobenzaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-nitro-5-chlorobenzaldehyde dimethyl acetal, a key building block in synthetic organic chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this document presents a detailed predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy and comparative data from closely related analogs. This guide will enable researchers to identify and characterize this compound and to distinguish it from its precursors and other similar structures.
The formation of the dimethyl acetal from 2-nitro-5-chlorobenzaldehyde is a common strategy to protect the aldehyde functionality during subsequent synthetic transformations. The successful conversion can be readily monitored and confirmed by ¹H NMR spectroscopy, as the characteristic aldehyde proton signal is replaced by new signals corresponding to the acetal proton and the methoxy groups.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals in deuterated chloroform (CDCl₃). The chemical shifts are influenced by the electronic effects of the nitro and chloro substituents on the aromatic ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-3 | ~ 8.1 - 8.3 | Doublet (d) | 1H |
| H-4 | ~ 7.6 - 7.8 | Doublet of doublets (dd) | 1H |
| H-6 | ~ 7.5 - 7.7 | Doublet (d) | 1H |
| Acetal CH | ~ 5.5 - 5.7 | Singlet (s) | 1H |
| Methoxy (OCH₃)₂ | ~ 3.4 - 3.6 | Singlet (s) | 6H |
Causality behind the Predicted Chemical Shifts:
-
Aromatic Protons (H-3, H-4, H-6): The nitro group at the 2-position and the chloro group at the 5-position are both electron-withdrawing groups. The nitro group, being a strong deactivating group, will significantly deshield the ortho proton (H-3), shifting it downfield. The proton at H-6 will be deshielded to a lesser extent. The proton at H-4 will be influenced by both substituents and is expected to appear as a doublet of doublets due to coupling with both H-3 and H-6.
-
Acetal Proton (CH): The acetal proton is directly attached to a carbon bonded to two oxygen atoms, which are electronegative. This deshielding effect results in a chemical shift that is significantly downfield from typical aliphatic protons but upfield from the corresponding aldehyde proton.
-
Methoxy Protons (OCH₃): The six protons of the two equivalent methoxy groups will appear as a sharp singlet. Their chemical shift is characteristic of methoxy groups attached to an acetal.
Comparative ¹H NMR Spectral Data
A comparison with the starting material, 2-nitro-5-chlorobenzaldehyde, and other substituted benzaldehyde dimethyl acetals provides a robust framework for understanding the spectral features of the target molecule.
Comparison with the Aldehyde Precursor
The most significant change in the ¹H NMR spectrum upon conversion of the aldehyde to the dimethyl acetal is the disappearance of the highly deshielded aldehyde proton signal and the appearance of the acetal and methoxy proton signals.
| Compound | Aldehyde H (ppm) | Aromatic H (ppm) | Acetal H (ppm) | Methoxy H (ppm) |
| 2-Nitro-5-chlorobenzaldehyde | ~ 10.4 | ~ 7.8 - 8.5 | - | - |
| This compound | - | ~ 7.5 - 8.3 | ~ 5.5 - 5.7 | ~ 3.4 - 3.6 |
Comparison with Other Substituted Benzaldehyde Dimethyl Acetals
The following table, with data extracted from a comprehensive study on substituted benzaldehyde dimethyl acetals, illustrates the influence of different substituents on the chemical shifts of the acetal and methoxy protons. This data is invaluable for predicting the spectrum of our target molecule.
| Substituent | Acetal CH (ppm) | Methoxy (OCH₃)₂ (ppm) |
| 4-Nitro | 5.47 | 3.33 |
| 3-Nitro | 5.48 | 3.35 |
| 4-Chloro | 5.35 | 3.30 |
| 2-Chloro | 5.78 | 3.40 |
Data sourced from a study on the NMR data of substituted benzaldehyde dimethyl acetals.
The data reveals that electron-withdrawing groups like nitro and chloro deshield the acetal proton, shifting it downfield. The ortho-chloro substituent in 2-chlorobenzaldehyde dimethyl acetal has a particularly strong deshielding effect on the acetal proton, a phenomenon attributed to both electronic and steric factors. This supports the predicted downfield shift for the acetal proton in this compound.
Experimental Protocol
Workflow for ¹H NMR Data Acquisition
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube and gently invert it several times to ensure a homogeneous solution.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Optimize the magnetic field homogeneity by shimming the spectrometer.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate the area under each signal to determine the relative number of protons.
-
Logical Relationships in Spectral Interpretation
Caption: Relationship between molecular structure and ¹H NMR spectral features.
Conclusion
The ¹H NMR spectrum of this compound can be confidently predicted and interpreted through a comparative analysis with its aldehyde precursor and other substituted benzaldehyde dimethyl acetals. The key spectral features to confirm the identity of the compound are the disappearance of the aldehyde proton signal and the appearance of a singlet for the acetal proton around 5.5-5.7 ppm and a singlet for the six methoxy protons around 3.4-3.6 ppm. The aromatic region will display three distinct signals corresponding to the three aromatic protons, with chemical shifts and multiplicities dictated by the strong electron-withdrawing effects of the nitro and chloro substituents. This guide provides the necessary framework for researchers to utilize ¹H NMR spectroscopy for the routine characterization of this important synthetic intermediate.
References
- A patent for a method of isolating pure 2-chloro-5-nitrobenzaldehyde or an acetal thereof from a mixture of its isomers.
-
N.m.r. data of substituted benzaldehyde dimethyl acetals. ResearchGate. [Link]
-
Standard Operating Procedure for NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
A Senior Application Scientist's Guide to the Infrared Spectrum of 2-Nitro-5-chlorobenzaldehyde Dimethyl Acetal
Introduction: Decoding the Vibrational Fingerprint
In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural confirmation of intermediates is not merely a procedural step but a cornerstone of quality and efficacy. 2-Nitro-5-chlorobenzaldehyde dimethyl acetal is one such intermediate, where the successful conversion of a reactive aldehyde to a stable acetal protecting group is critical for subsequent synthetic transformations. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method to verify this conversion and confirm the integrity of the molecule's key functional groups.
This guide provides an in-depth analysis of the IR spectrum of this compound. Moving beyond a simple peak-listing, we will dissect the spectrum from first principles, correlating vibrational modes to specific functional groups. Through objective comparison with precursor and analog compounds, we will establish a robust framework for unambiguous spectral interpretation, empowering researchers to confidently assess their synthetic outcomes.
Molecular Structure and Key Functional Groups
To interpret the IR spectrum, we must first understand the molecule's architecture. The structure contains four key regions that give rise to characteristic vibrations.
Caption: Molecular structure of this compound.
Interpreting the Vibrational Landscape: A Comparative Analysis
The power of IR spectroscopy lies in identifying the presence or absence of specific functional groups. The most definitive confirmation of our target compound is not just observing the peaks that should be present, but also confirming the disappearance of peaks from the starting material, primarily the intense aldehyde C=O stretch.
Below is a comparative table outlining the expected vibrational frequencies for our target compound against its precursor and key structural analogs.
Table 1: Comparison of Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Vibration Type | This compound (Expected) | 2-Chloro-5-nitrobenzaldehyde (Precursor)[1][2] | Benzaldehyde Dimethyl Acetal (Acetal Analog)[3][4] | Nitrobenzene (Nitro Analog)[5] | Characteristic Range & Notes |
| Nitro (-NO₂) | Asymmetric Stretch | Strong, ~1525-1545 | Strong, ~1525-1545 | N/A | Strong, ~1529 | Highly diagnostic, intense peak.[6] |
| Symmetric Stretch | Strong, ~1340-1355 | Strong, ~1340-1355 | N/A | Strong, ~1347 | The "other half" of the nitro group's signature pair.[6] | |
| Acetal (-CH(OR)₂) | C-O-C-O-C Stretches | Multiple Strong, ~1040-1190 | N/A | Multiple Strong, ~1040-1190 | N/A | A complex series of strong bands, characteristic of the acetal moiety.[7][8] |
| Aromatic Ring | C-H Stretch | Medium-Weak, >3000 | Medium-Weak, >3000 | Medium-Weak, >3000 | Medium-Weak, >3000 | Key indicator of sp² C-H bonds, distinguishing them from aliphatic C-H.[9] |
| C=C In-Ring Stretch | Medium, ~1600 & ~1470 | Medium, ~1600 & ~1470 | Medium, ~1600 & ~1480 | Medium, ~1585 & ~1475 | Confirms the presence of the benzene ring.[10] | |
| C-H Out-of-Plane Bend | Strong, ~800-900 | Strong, ~800-900 | Strong, ~700-800 | Strong, ~675-750 | Position is highly dependent on the ring substitution pattern.[9] | |
| Aliphatic C-H | C-H Stretch (O-CH₃) | Medium, ~2830-2960 | N/A | Medium, ~2830-2960 | N/A | sp³ C-H stretches from the two methyl groups of the acetal.[11] |
| Aldehyde (-CHO) | C=O Stretch | Absent | Very Strong, ~1690-1710 | Absent | N/A | Crucial Diagnostic: Absence confirms conversion of aldehyde to acetal.[12] |
| C-H Stretch | Absent | Medium, ~2720 & ~2820 | Absent | N/A | A pair of peaks characteristic of the aldehyde C-H bond. | |
| Chloro (-Cl) | C-Cl Stretch | Weak, ~650-800 | Weak, ~650-800 | N/A | N/A | Often found in the complex fingerprint region and can be difficult to assign.[13] |
Note: Expected values are based on typical group frequencies and analysis of related compounds. Experimental values may vary slightly.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol details the Potassium Bromide (KBr) pellet method, a standard and reliable technique for obtaining high-quality IR spectra of solid samples.[14] The trustworthiness of this protocol lies in its systematic approach to eliminating common sources of error, such as moisture contamination.
Materials:
-
This compound (solid sample)
-
Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried
-
Agate mortar and pestle
-
Pellet press with die set (e.g., 13 mm)
-
Hydraulic press
-
Fourier-Transform Infrared (FTIR) Spectrometer
Step-by-Step Methodology:
-
Preparation of KBr:
-
Sample Grinding and Mixing:
-
Causality: To obtain a transparent pellet and avoid scattering of infrared light (which leads to a sloping baseline and poor-quality spectra), the particle size of the sample must be reduced to less than the wavelength of the IR radiation.[17]
-
Action: Weigh approximately 1-2 mg of the sample and 200-250 mg of the dried KBr.[16] First, grind the sample alone in the agate mortar to a very fine powder. Then, add the KBr and mix gently but thoroughly until the mixture is homogenous.
-
-
Pellet Formation:
-
Causality: Applying high pressure causes the KBr to "cold-flow" and become plastic, fusing into a transparent disc that encases the sample particles.[14] A vacuum helps remove trapped air, which can cause the pellet to be opaque or brittle.
-
Action: Transfer the powder mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply a vacuum for 1-2 minutes to remove entrapped air. Gradually apply pressure up to 8-10 tons and hold for 2 minutes.[15][18]
-
-
Spectrum Acquisition:
-
Causality: A background spectrum of the pure KBr pellet (or empty beam path) is required to ratio out the instrument and atmospheric (H₂O, CO₂) absorptions, ensuring the final spectrum is solely that of the sample.
-
Action: First, acquire a background spectrum. Then, place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum. The typical scanning range is 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Caption: Workflow for KBr Pellet Preparation and FTIR Analysis.
Conclusion: A Synthesis of Spectral Evidence
The infrared spectrum of this compound provides a unique vibrational fingerprint that is highly valuable for its identification and quality control. The definitive analysis rests on a multi-faceted approach:
-
Confirmation of the Nitro Group: The presence of two strong, characteristic absorption bands around 1530 cm⁻¹ and 1345 cm⁻¹ provides clear evidence of the -NO₂ moiety.[6]
-
Identification of the Acetal Group: A complex and strong series of absorptions in the 1040-1190 cm⁻¹ region confirms the C-O-C-O-C acetal structure.[7]
-
Verification of the Aromatic System: Characteristic peaks for aromatic C-H stretching (>3000 cm⁻¹) and in-ring C=C stretching (~1600, ~1470 cm⁻¹) validate the presence of the substituted benzene ring.[9]
-
Crucial Absence of the Aldehyde: The most critical piece of evidence for a successful reaction is the complete absence of the strong carbonyl (C=O) stretch expected from the starting material around 1700 cm⁻¹.[12]
By comparing the experimental spectrum to the data presented in this guide and following the validated protocol, researchers, scientists, and drug development professionals can achieve a high degree of confidence in the structural integrity of this important chemical intermediate. This analytical rigor is fundamental to ensuring the reliability and reproducibility of complex synthetic pathways.
References
-
National Institute of Standards and Technology. (n.d.). Benzaldehyde dimethyl acetal. NIST Chemistry WebBook. Retrieved from [Link]
-
InSpec Solutions. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
Bergmann, E. D., & Pinchas, S. (1952). Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals. ResearchGate. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitrobenzaldehyde. PubChem Compound Database. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
Khaikin, L. S., et al. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. ResearchGate. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from a file discussing characteristic absorptions of various organic compounds.
-
Gardner, A. M., & Wright, T. G. (2023, September 8). The adsorption of nitrobenzene over an alumina-supported palladium catalyst: an infrared spectroscopic study. RSC Publishing. Retrieved from [Link]
-
Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
International Journal of Advanced Research and Publications. (2025, March 12). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. Retrieved from [Link]
- University document. (n.d.). The features of IR spectrum.
-
ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
- National Bureau of Standards. (n.d.). Infrared Absorption Spectra of Some Cyclic Acetals of Sugars 1. Retrieved from a research paper on the IR spectra of acetals.
-
National Center for Biotechnology Information. (n.d.). Benzaldehyde dimethyl acetal. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). In situ IR spectra of hydrogenation of nitrosobenzene on Ni@C + CeO.... Retrieved from [Link]
-
Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
-
Spectroscopy Online. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). IR: aromatics. Retrieved from [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
Results in Engineering. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ACS Publications. (2022, July 29). Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Chemsrc. (2025, August 24). Benzaldehyde dimethyl acetal. Retrieved from [Link]
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Publish Comparison Guide: Purity Analysis of 2-Nitro-5-chlorobenzaldehyde Dimethyl Acetal
This guide outlines a high-performance liquid chromatography (HPLC) strategy for the purity analysis of 2-nitro-5-chlorobenzaldehyde dimethyl acetal (CAS 13796-06-0).
Unlike standard stable organic molecules, acetals present a unique "stability vs. separation" paradox: they are synthesized to protect aldehydes but are inherently unstable in the acidic environments often used in reverse-phase HPLC. This guide prioritizes chemical stability during analysis to prevent artifactual degradation that leads to false purity results.
Executive Summary: The Acetal Dilemma
This compound is a critical intermediate, often used to mask the reactive aldehyde group during multi-step synthesis (e.g., in the production of antiviral or anti-inflammatory agents).
The Critical Failure Mode: Standard HPLC methods often use acidic mobile phases (e.g., 0.1% Trifluoroacetic acid or Phosphoric acid, pH ~2.0) to improve peak shape. This is catastrophic for acetals. Under these conditions, the dimethyl acetal hydrolyzes on-column back to its parent aldehyde (2-nitro-5-chlorobenzaldehyde), appearing as a degradation impurity. This leads to false failures in batch release testing.
This guide compares the traditional (flawed) approaches with a chemically sound Neutral-pH Reverse Phase method.
Comparative Analysis of Methodologies
| Feature | Method A: Gas Chromatography (GC) | Method B: Acidic RP-HPLC (Standard) | Method C: Neutral/Basic RP-HPLC (Recommended) |
| Principle | Volatility-based separation | Polarity-based (Acidic Mobile Phase) | Polarity-based (Neutral/Basic Mobile Phase) |
| Primary Risk | Thermal Degradation: Acetals are thermally labile. The high injector temp (200°C+) often converts acetal | Hydrolysis: Acidic pH (< 3.0) catalyzes rapid hydrolysis of the acetal group to the aldehyde during the run. | None: High pH stabilizes the acetal, preserving sample integrity. |
| Impurity Detection | Excellent for volatile solvents; poor for non-volatile oligomers. | Good for all organic impurities, but generates artifacts. | Excellent for all impurities; Artifact-free. |
| Suitability | Low: Only for rough process checks. | Critical Failure: Do not use for acetal purity. | High: The Gold Standard for CoA generation. |
The Optimized Protocol (Method C)
This protocol utilizes a pH 7.5 buffered mobile phase . At this pH, the acetal functionality is chemically inert, ensuring that any aldehyde peak detected is a real impurity, not an analytical artifact.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (Base Deactivated) or Phenyl-Hexyl (e.g., Zorbax Eclipse XDB-C18 or Phenomenex Luna Phenyl-Hexyl)Dims: 150 x 4.6 mm, 3.5 µm or 5 µm | C18: Standard robustness.Phenyl-Hexyl: Provides superior separation of nitro-positional isomers (e.g., separating 2-nitro from 4-nitro impurities) via |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 7.5) | Neutral/Basic pH prevents acetal hydrolysis. Ammonium acetate is volatile (LC-MS compatible) and buffers well at pH 7-8. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Stronger elution strength than methanol; sharper peaks for nitro-aromatics. |
| Gradient | T=0: 30% BT=15: 80% BT=20: 80% BT=21: 30% B | Starts low to separate polar aldehyde hydrolysis products; ramps high to elute the lipophilic acetal. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Wavelength | 254 nm | The nitro-aromatic ring has strong absorbance here. |
| Col. Temp. | 30°C | Controls viscosity and retention reproducibility. |
| Diluent | Acetonitrile : Water (80:20) + 0.1% Triethylamine (TEA) | CRITICAL: The trace TEA ensures the sample solution remains slightly basic, preventing hydrolysis in the vial while waiting for injection. |
Sample Preparation Workflow
-
Stock Solution: Weigh 25 mg of substance into a 25 mL volumetric flask.
-
Dissolution: Dissolve in 100% Acetonitrile first (acetals are most stable in pure organic).
-
Dilution: Dilute to volume with the TEA-doped Diluent (see table above).
-
Stability Check: Inject immediately. Do not store aqueous dilutions >24 hours.
Visualization: Synthesis & Impurity Pathway
Understanding the synthesis helps predict impurities. The acetal is made from the aldehyde, which is made from 3-chlorobenzaldehyde.
Caption: Impurity genealogy. Red dashed lines indicate false results caused by improper method selection.
Method Validation & System Suitability
To ensure the method is performing correctly, the following criteria must be met:
-
Resolution (Rs): The resolution between the Aldehyde (Impurity) and the Acetal (Target) must be > 2.0.
-
Note: In RP-HPLC, the polar Aldehyde elutes earlier (e.g., ~5-6 min) than the non-polar Acetal (e.g., ~12-14 min).
-
-
Tailing Factor: < 1.5 for the main acetal peak.
-
LOD/LOQ: The method should detect the aldehyde impurity at 0.05% levels (Signal-to-Noise > 10).
Troubleshooting Guide
-
Problem: Aldehyde peak area increases over multiple injections of the same vial.
-
Cause: The sample diluent is too acidic or the acetonitrile is degrading.
-
Fix: Add 0.1% Triethylamine (TEA) to the sample diluent to "buffer" the sample in the vial.
-
-
Problem: Co-elution of isomers.
-
Cause: C18 column may not have enough selectivity for nitro-positional isomers.
-
Fix: Switch to a Phenyl-Hexyl column, which utilizes
interactions to separate the 2-nitro, 4-nitro, and 6-nitro isomers.
-
References
- Title: Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof (Patent US5149882A).
-
Acetal Stability in HPLC
- Title: Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chrom
- Source: LCGC Intern
-
URL:[Link]
- Relevance: Validates the use of neutral/basic buffers (Ammonium Acetate)
-
Separation of Nitro-Isomers
- Title: Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography (P
- Source: Google P
- URL
-
Relevance: Supports the use of Phosphate buffer pH 7.5 and specialized stationary phases for nitrobenzaldehyde derivatives.[1]
Sources
Technical Guide: GC-MS Fragmentation Pattern of 2-Nitro-5-chlorobenzaldehyde Dimethyl Acetal
Executive Summary & Application Context
2-Nitro-5-chlorobenzaldehyde dimethyl acetal (CAS: N/A for specific acetal, derived from Aldehyde CAS 6361-21-3) is a critical protected intermediate in the synthesis of 5-chloroindoles and quinolines, which are scaffolds for antimalarial and anticancer therapeutics.
In drug development pipelines, the acetal functionality serves two purposes:
-
Synthetic Protection: Prevents unwanted nucleophilic attack on the aldehyde during basic steps (e.g., Henry reaction or Wittig olefination).
-
Analytical Derivatization: Improves gas chromatography (GC) peak shape by masking the polar carbonyl group, though it introduces thermal instability risks.
This guide provides an in-depth analysis of its Electron Ionization (EI) mass spectral behavior, distinguishing it from its parent aldehyde and alternative protecting groups.
Experimental Protocol: Ensuring Data Integrity
To obtain the fragmentation patterns described below, the experimental setup must minimize thermal degradation (reversion to aldehyde).
Sample Preparation[1][2][3][4]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (anhydrous). Avoid methanol to prevent transacetalization.
-
Concentration: 100 µg/mL (trace analysis mode) to prevent column overload.
-
Buffer: Add trace solid
to the vial if the solvent is slightly acidic; acid catalyzes acetal hydrolysis.
GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Inlet Temperature | 200°C (Low) | High temps (>250°C) cause thermal deprotection to 2-nitro-5-chlorobenzaldehyde. |
| Injection Mode | Split (10:1) | Reduces residence time in the hot liner. |
| Liner Type | Deactivated, Wool-free | Glass wool active sites catalyze degradation. |
| Column | 5% Phenyl-arylene (e.g., DB-5MS) | Standard non-polar phase for aromatic separation. |
| Ion Source | 230°C, 70 eV | Standard EI conditions. |
| Scan Range | m/z 40–300 | Captures molecular ion and low-mass aromatic fragments. |
Fragmentation Analysis: The "Fingerprint"
The mass spectrum of this compound (
Key Diagnostic Ions
| m/z (Ion) | Relative Abundance | Fragment Structure | Mechanistic Origin |
| 231 / 233 | < 1% (Weak) | Molecular Ion. Very weak due to facile loss of methoxy group. Shows 3:1 Cl isotope pattern. | |
| 200 / 202 | 100% (Base Peak) | Alpha-Cleavage. Loss of methoxy radical forms a resonance-stabilized oxonium ion ( | |
| 185 / 187 | Variable (5-20%) | Artifact/Deprotection. Ionized parent aldehyde. If this peak is dominant, thermal degradation occurred in the inlet. | |
| 154 / 156 | 40-60% | Ortho Effect. Loss of | |
| 139 / 141 | 20-30% | Benzoyl Cation. Loss of nitro group and methoxy groups. |
Mechanism 1: The Dominant Alpha-Cleavage
Unlike the parent aldehyde, which fragments via CO loss, the acetal undergoes rapid
-
Result: The base peak at m/z 200 is the oxonium ion. This is the primary quantifier for the acetal.
Mechanism 2: The Ortho-Nitro Effect
The nitro group at the ortho position exerts a profound "Ortho Effect" (interaction between substituents).
-
The oxonium ion (m/z 200) brings the methoxy methyl group into proximity with the nitro oxygen.
-
Oxygen transfer or radical abstraction leads to the expulsion of small neutrals (NO, CO), generating the unique cluster at m/z 154 .
-
Note: This differs from the parent aldehyde, where the ortho-nitro effect typically leads to an [M-OH] peak (m/z 168). The acetal blocks this specific pathway, making m/z 154 a unique identifier for the protected species.
Visualization: Fragmentation Pathways
The following diagram illustrates the competing pathways between stable fragmentation and thermal degradation.
Caption: GC-MS fragmentation pathways of this compound. The solid blue arrow represents the primary ionization pathway; the dashed yellow arrow indicates unwanted thermal degradation in the GC inlet.
Comparative Performance Guide
This section compares the Dimethyl Acetal (DMA) against its alternatives: the Unprotected Aldehyde and the Cyclic Ethylene Acetal.
Comparison Matrix: Analytical & Synthetic Utility
| Feature | Dimethyl Acetal (DMA) | Parent Aldehyde | Cyclic Ethylene Acetal (Dioxolane) |
| GC Peak Shape | Excellent. Sharp, symmetrical peaks due to lack of H-bonding. | Poor. Tailing often observed due to polarity of -CHO and -NO2 interaction. | Good. Similar to DMA but higher boiling point. |
| Thermal Stability | Moderate. Risk of reversion to aldehyde in dirty injectors. | High. Stable, though ortho-effect rearrangement occurs in source. | High. Cyclic acetals are entropically more stable and resistant to thermal hydrolysis. |
| Base Peak (Quant) | m/z 200 (M-31) . Highly specific. | m/z 184 (M-1) or m/z 75 . Less specific. | m/z [M-1] or [M-29] . Complex fragmentation. |
| Synthetic Role | Intermediate lability. Good for temporary protection. | Starting material. Reactive electrophile. | "Hard" protection. Difficult to remove without strong acid. |
Recommendation
-
For Purity Analysis: Use the Dimethyl Acetal . It provides the best chromatographic resolution of isomers (e.g., separating the 2-nitro-5-chloro from the 2-nitro-4-chloro isomer).
-
For Stability: If the DMA degrades in the instrument, switch to the Cyclic Ethylene Acetal (derived from ethylene glycol), which shows a robust molecular ion and higher thermal resistance.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Benzaldehyde dimethyl acetal (General Mechanism). National Institute of Standards and Technology.[1] Available at: [Link]
-
Doc Brown's Chemistry. Fragmentation pattern of the mass spectrum of benzaldehyde (Parent Molecule Mechanisms). Available at: [Link]
-
MDPI. The Mass Spectrometric Ortho Effect for Distinguishing Coeluting Isomers. (Mechanistic insight on ortho-halogen/nitro interactions). Available at: [Link]
Sources
Comparative Guide: Dimethyl Acetal vs. 1,3-Dioxolane for Carbonyl Protection
[1]
Executive Summary
In the architecture of multi-step organic synthesis, the choice between an acyclic Dimethyl Acetal (DMA) and a cyclic 1,3-Dioxolane is rarely a matter of preference—it is a calculation of thermodynamic stability versus kinetic lability.
-
The Bottom Line: Use 1,3-Dioxolanes when the substrate must survive prolonged acidic exposure, Lewis acid-mediated glycosylations, or harsh oxidations. Use Dimethyl Acetals for temporary "masking" where mild, rapid deprotection is required to avoid epimerization or side reactions at other sensitive sites.
-
Key Differentiator: The "Entropic Effect" renders 1,3-dioxolanes approximately 30–100x more stable to acid hydrolysis than their acyclic dimethyl counterparts, depending on steric substitution.
Mechanistic Foundation: The Entropic Advantage
To make an informed choice, one must understand the causality of failure (hydrolysis). Both protecting groups hydrolyze via an oxocarbenium ion intermediate. However, the 1,3-dioxolane benefits from the chelate effect.
When a cyclic acetal ring opens, the alcohol appendage remains tethered to the molecule. Re-closing the ring is an intramolecular process (entropically favored). In contrast, when a dimethyl acetal hydrolyzes, the methanol leaving group diffuses away; reversing this requires an intermolecular collision (entropically disfavored).
Visualization: Hydrolysis Kinetics & Entropy
The following diagram illustrates the mechanistic divergence that grants dioxolanes their superior stability.
Figure 1: Mechanistic comparison showing why the "tethered" intermediate of the dioxolane facilitates re-closure, effectively slowing the net rate of hydrolysis.
Performance Comparison Data
The following data aggregates relative rates (
| Feature | Dimethyl Acetal (Acyclic) | 1,3-Dioxolane (Cyclic) | Relative Stability Factor |
| Acid Stability (pH 1-4) | Low (Labile) | High (Robust) | Dioxolane is ~30-100x more stable |
| Formation Thermodynamics | Enthalpically driven; requires water removal (equilibrium constant | Entropically driven; formation is highly favorable ( | Cyclic forms easier |
| Lewis Acid Compatibility | Poor (Cleaves with | Moderate (Can survive mild Lewis acids; cleaves with strong ones like | Dioxolane is superior |
| Deprotection Speed | Very Fast (< 5 min) | Slow (45 min - 24 h) | DMA is faster |
| Base Stability | Excellent | Excellent | Equivalent |
Experimental Insight: In a direct competition experiment using Iodine in acetone, acyclic acetals were fully deprotected within 5 minutes , whereas cyclic analogs required 45 minutes to varying hours depending on substitution [1].
Decision Matrix: Selecting the Right Group
Figure 2: Logical flow for selecting the appropriate protecting group based on synthetic requirements.
Experimental Protocols
A. Formation Protocols (Self-Validating)
1. Dimethyl Acetal (The Orthoformate Method) Use this for acid-sensitive substrates where water removal (Dean-Stark) is impossible.
-
Reagents: Substrate (1.0 equiv), Trimethyl Orthoformate (3.0 equiv),
-TsOH (0.05 equiv), dry MeOH. -
Procedure:
-
Dissolve substrate in dry MeOH (
). -
Add Trimethyl Orthoformate followed by
-TsOH. -
Validation: Monitor by TLC. The product is usually less polar (higher
) than the ketone/aldehyde. -
Quench: Add solid
before concentrating to prevent acid-catalyzed hydrolysis during evaporation.
-
2. 1,3-Dioxolane (The Dean-Stark Method) The industry standard for robustness.
-
Reagents: Substrate (1.0 equiv), Ethylene Glycol (5-10 equiv),
-TsOH (0.05 equiv), Toluene. -
Procedure:
-
Set up a flask with a Dean-Stark trap and reflux condenser.
-
Reflux toluene to remove ambient moisture before adding reagents.
-
Add substrate, glycol, and acid catalyst.[2][3] Reflux vigorously.
-
Validation: Monitor the collection of water in the trap. Reaction is complete when water volume stabilizes (theoretical yield of water = 18 µL per mmol).
-
B. Chemoselective Deprotection (Differentiation)
Scenario: You have a molecule with both a dimethyl acetal and a 1,3-dioxolane.[1][4] You want to remove ONLY the dimethyl acetal.
Protocol: Molecular Iodine in Acetone [1] This method relies on the kinetic difference in oxocarbenium formation.
-
Setup: Dissolve the bis-protected substrate (1.0 mmol) in reagent-grade Acetone (10 mL).
-
Catalyst: Add Molecular Iodine (
, 0.1 mmol, 10 mol%). -
Reaction: Stir at room temperature .
-
Checkpoint (Critical): Check TLC at 5 minutes .
-
Observation: The Dimethyl Acetal should be fully converted to the carbonyl (lower
). -
Observation: The 1,3-Dioxolane should remain intact (spot unchanged).
-
-
Quench: If left longer (>30 mins), the dioxolane will eventually hydrolyze. Quench immediately at the 5-10 min mark with saturated aqueous
(sodium thiosulfate) to remove iodine (color changes from brown to clear).
References
-
Sun, J., et al. (2004).[5][6] "Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone." The Journal of Organic Chemistry, 69(25), 8932–8934.
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (General Reference for Stability Constants).
-
BenchChem. (2025).[1][3][6] "A Comparative Guide to Acyclic vs. Cyclic Acetals for Aldehyde Protection."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
TLC visualization of 2-nitro-5-chlorobenzaldehyde dimethyl acetal
Title: Technical Guide: TLC Visualization of 2-Nitro-5-chlorobenzaldehyde Dimethyl Acetal
Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
In the synthesis of complex pharmaceutical intermediates—such as indole derivatives via the Leimgruber-Batcho sequence or quinoline scaffolds—2-nitro-5-chlorobenzaldehyde is a critical electrophile.[1] Protecting this aldehyde as its dimethyl acetal (this compound) is a common strategy to mask electrophilicity during subsequent reductions or nucleophilic substitutions on the aromatic ring.[1]
However, monitoring this protection step (or the reverse deprotection) presents a specific analytical challenge. Both the starting material (aldehyde) and the product (acetal) share the same aromatic nitro-chloro core, making them behave similarly under simple UV detection.
This guide compares the performance of three distinct visualization alternatives—UV 254 nm , 2,4-Dinitrophenylhydrazine (2,4-DNP) , and p-Anisaldehyde —to provide a robust, self-validating protocol for distinguishing the acetal from its precursor.
Comparative Analysis of Visualization Alternatives
The following analysis evaluates three visualization methods based on specificity, sensitivity, and their ability to differentiate the acetal from the aldehyde.
Alternative A: UV Absorption (254 nm)[1][2][3]
-
Mechanism: Fluorescence quenching.[1] The aromatic nitro group and the benzene ring strongly absorb UV light at 254 nm.
-
Performance:
-
Sensitivity: High.[1] The nitro group is a strong chromophore.[1]
-
Selectivity: Low.[1] Both the aldehyde and the acetal will appear as dark spots on a green fluorescent background (F254 plates).
-
Pros: Non-destructive; allows for subsequent staining.[1][2]
-
Cons: Cannot chemically distinguish the functional group change (C=O vs. C(OMe)₂).
-
Expert Insight: Nitrobenzaldehydes are known to be photo-labile (forming nitroso intermediates).[1] Minimize UV exposure time to prevent artifact formation on the plate.[1]
-
Alternative B: 2,4-Dinitrophenylhydrazine (2,4-DNP)
-
Mechanism: Condensation reaction.[1][3] 2,4-DNP reacts specifically with aldehydes and ketones to form highly colored hydrazones.
-
Performance:
-
Sensitivity: High for the aldehyde.[1]
-
Selectivity: Excellent. This is the discriminator.[1]
-
Aldehyde: Rapidly forms a bright orange/red precipitate spot.[1]
-
Acetal: Negative. Acetals are "masked" carbonyls and do not react with 2,4-DNP under standard TLC dipping conditions (unless heated excessively with strong acid, which induces hydrolysis).
-
-
Pros: unambiguous confirmation of aldehyde consumption (reaction completion).
-
Cons: Destructive; messy reagent.[1]
-
Alternative C: p-Anisaldehyde / Sulfuric Acid[1][3]
-
Mechanism: Acid-catalyzed condensation/oxidation.[1] The sulfuric acid in the stain hydrolyzes the acetal back to the aldehyde in situ upon heating, followed by condensation with p-anisaldehyde.
-
Performance:
-
Sensitivity: Moderate to High.[1]
-
Selectivity: Moderate. Both compounds will likely stain, though often with different hues (e.g., violet vs. grey) due to the difference in immediate chemical environment during the heating ramp.
-
Pros: Visualizes non-UV active impurities (e.g., aliphatic side products from the acetalization reagent).
-
Cons: Requires high heat (120°C+); destructive.[1]
-
Summary Data: Performance Matrix
The table below summarizes the expected behavior of the this compound versus its aldehyde precursor on Silica Gel 60 F254.
| Feature | Aldehyde Precursor (2-nitro-5-chloro...)[1][4][5] | Target Product (Dimethyl Acetal) | Differentiation Logic |
| Polarity (Rf) | Lower (More Polar) | Higher (Less Polar) | Masking C=O reduces polarity; Methyl groups add lipophilicity.[1] |
| UV 254 nm | Dark Spot (Strong) | Dark Spot (Strong) | Indistinguishable (Both have Ar-NO₂).[1] |
| 2,4-DNP Stain | Positive (Orange/Red) | Negative (No Color) | Primary Confirmation of protection.[1] |
| p-Anisaldehyde | Positive (Variable Color) | Positive (Likely similar to aldehyde) | Confirming material presence if UV is ambiguous.[1] |
Detailed Experimental Protocol
To ensure reproducibility, follow this optimized workflow.
Reagents & Equipment
-
TLC Plates: Silica Gel 60 F254 (Aluminum or Glass backed).[1]
-
Eluent: Hexane : Ethyl Acetate (Start with 80:20 v/v).[1]
-
Stain Preparation (2,4-DNP): Dissolve 12 g of 2,4-dinitrophenylhydrazine in 60 mL of concentrated sulfuric acid. Carefully add this to 80 mL of water and 200 mL of 95% ethanol.
Step-by-Step Procedure
-
Sample Preparation: Dissolve a small aliquot (~5 mg) of the reaction mixture in Dichloromethane (DCM) .
-
Critical: Do not use Acetone as a solvent, as it reacts with the 2,4-DNP stain to give a false positive background.
-
-
Spotting: Apply the Reaction Mixture (RM) alongside a Co-Spot (Co) and the Starting Material (SM) reference.
-
Elution: Develop the plate in the Hexane/EtOAc chamber until the solvent front reaches 1 cm from the top.
-
Visualization 1 (Non-Destructive): Visualize under UV (254 nm). Circle the spots with a pencil.[1][2][6][7]
-
Observation: You should see the SM (lower Rf) disappearing and a new spot (Product, higher Rf) appearing.
-
-
Visualization 2 (Destructive/Functional): Dip the plate into the 2,4-DNP stain and blot excess on a paper towel.
Logic Workflow & Decision Tree
The following diagram illustrates the decision logic for monitoring the reaction progress using the comparative methods described.
Caption: Decision tree for validating acetal formation using UV and 2,4-DNP staining logic.
References
-
LibreTexts Chemistry. "Visualizing TLC Plates." Chemistry LibreTexts, Accessed 26 Feb 2026. [Link]
-
Master Organic Chemistry. "Acetals as Protecting Groups." Master Organic Chemistry, Accessed 26 Feb 2026. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 72933, 2-Chloro-5-nitrobenzaldehyde."[1] PubChem, Accessed 26 Feb 2026.[1] [Link]
-
Reach Devices. "Visualizing a TLC." Reach Devices, Accessed 26 Feb 2026. [Link]
Sources
- 1. 2-Chloro-5-nitrobenzaldehyde | C7H4ClNO3 | CID 72933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to set up a TLC analysis [reachdevices.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Publish Comparison Guide: 2-Nitro-5-Chlorobenzaldehyde vs. Acetal Protection
This guide outlines the technical strategy for distinguishing 2-nitro-5-chlorobenzaldehyde (CAS 6628-86-0) from its acetal derivative (e.g., dimethyl acetal or 1,3-dioxolane).
Executive Summary & Analytical Strategy
The protection of 2-nitro-5-chlorobenzaldehyde as an acetal is a critical step in multi-stage synthesis, often used to mask the electrophilic aldehyde against nucleophilic attack or oxidation.[1] Distinguishing the starting material (SM) from the product relies on exploiting the fundamental change in hybridization at the benzylic carbon (
The Core Challenge: The ortho-nitro group creates significant steric and electronic deshielding. Unlike simple benzaldehydes, the aldehyde proton in this substrate is exceptionally downfield (~10.4 ppm), and the resulting acetal proton will also be relatively deshielded (~6.0–6.5 ppm) compared to standard acetals.[1]
Recommended Analytical Hierarchy:
-
Primary Validation (Quantitative):
H NMR. This is the only method that provides unequivocal structural proof by tracking the specific loss of the formyl proton and the appearance of the methine acetal proton.[1] -
Process Monitoring (Qualitative): Thin Layer Chromatography (TLC). A rapid check for reaction completion, relying on polarity differences.[1]
-
Secondary Confirmation: FT-IR. Useful for verifying the absence of the carbonyl stretch in the isolated product.[1]
Chromatographic Comparison (TLC)
Principle: Converting the aldehyde to an acetal generally reduces the molecular dipole moment and eliminates the carbonyl's ability to act as a strong hydrogen bond acceptor.[1] Consequently, the acetal is typically less polar and exhibits a higher Retention Factor (
Standardized TLC Protocol
-
Stationary Phase: Silica Gel 60
aluminum or glass-backed plates. -
Mobile Phase: Hexanes : Ethyl Acetate (3:1 v/v).[1] Adjust polarity if necessary, but this system usually separates nitro-aromatics well.[1]
-
Visualization: UV Light (254 nm).[1] The nitro-aromatic chromophore is strong in both species.
| Compound | Predicted | Appearance (UV 254nm) | Stain Visualization (DNP) |
| Start Material (Aldehyde) | 0.30 – 0.40 | Dark Spot (Quenching) | Orange/Red (Positive) |
| Product (Acetal) | 0.50 – 0.65 | Dark Spot (Quenching) | No Color (Negative) |
Critical Control: The 2,4-Dinitrophenylhydrazine (DNP) stain is the ultimate chemical differentiator on a TLC plate.[1]
-
Aldehyde: Reacts instantly to form a hydrazone, appearing as a bright orange/red spot.[1]
-
Acetal: Stable to the stain (unless acid in the stain hydrolyzes it slowly); typically shows no immediate color change.[1]
Spectroscopic Validation ( H NMR & IR)
This is the "Gold Standard" for characterization. The transformation involves the conversion of the carbonyl carbon (
A. H NMR Spectroscopy (400 MHz, CDCl )
-
Starting Material (Aldehyde): The most distinct feature is the aldehyde proton.[1] Due to the electron-withdrawing nature of the ortho-nitro and meta-chloro groups, this singlet appears very far downfield.[1]
-
Product (Acetal): The aldehyde singlet disappears completely.[1] A new singlet (if dimethyl acetal) or singlet/multiplet (if cyclic acetal) appears in the "acetal window" (5.0 – 6.5 ppm).[1]
Comparative Chemical Shifts:
| Proton Environment | 2-Nitro-5-Chlorobenzaldehyde ( | Acetal Derivative ( |
| -CHO (Formyl) | 10.40 (s, 1H) | Disappears |
| -CH(OR) | Absent | 6.0 – 6.5 (s, 1H) |
| Aromatic C3-H | ~8.1 (d) | Shifts upfield slightly |
| Alkoxy (-OCH | Absent | 3.3 – 4.0 (s or m) |
Note: The acetal proton at C1 is significantly deshielded compared to typical benzaldehyde acetals (usually ~5.5 ppm) due to the anisotropic effect of the neighboring nitro group.[1]
B. FT-IR Spectroscopy
-
Aldehyde: Shows a sharp, intense signal at 1690–1710 cm
(C=O stretch).[1] -
Acetal: The carbonyl region (1650–1750 cm
) becomes silent (except for aromatic overtones).[1] Strong new bands appear at 1050–1150 cm (C-O-C symmetric/asymmetric stretching).
Chemical Stability & Reversion Test
To confirm the product is indeed an acetal and not a side product (like an alcohol from reduction), perform a Hydrolysis Test .[1]
-
Dissolve a small amount of the product in Acetone.
-
Add 2 drops of 10% HCl (aq).
-
Stir for 5 minutes.
-
Spot on TLC alongside the original Starting Material. Result: The acetal should rapidly hydrolyze back to the aldehyde, showing an identical
to the starting material. If the product is stable to acid, it is not the acetal.[1]
Decision Logic (Workflow)
The following diagram illustrates the logical process for monitoring the reaction and validating the product.
Caption: Analytical decision tree for monitoring the conversion of 2-nitro-5-chlorobenzaldehyde to its acetal.
References
-
BenchChem. (2025).[1][2][3] Synthesis of 2-nitro-5-chlorobenzaldehyde via Nitration of m-chlorobenzaldehyde. Retrieved from [1]
-
ChemicalBook. (2025).[1] 5-Chloro-2-nitrobenzaldehyde (CAS 6628-86-0) Properties and Suppliers. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 802240, 2-Chloro-5-nitrobenzaldehyde. (Note: Isomer comparison data). Retrieved from [1]
-
Asahi Lab. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction. (Methodology reference for nitro-benzaldehyde acetalization). Retrieved from [1]
Sources
Definitive Guide to Elemental Analysis for C9H10ClNO4 (3-Chloro-L-DOPA & Isomers)
The following is a comprehensive Publish Comparison Guide for the elemental analysis of C9H10ClNO4 , structured for researchers and drug development professionals.
Executive Summary
C9H10ClNO4 is a critical chemical formula in drug development, most notably representing 3-Chloro-L-DOPA (a chlorinated derivative of Levodopa) and potentially other synthetic intermediates like Ethyl 2-(4-chloro-3-nitrophenyl)acetate isomers. In pharmaceutical research, verifying the identity and purity of this compound is challenging due to its structural similarity to non-chlorinated analogs (L-DOPA) and its tendency to form hydrates or retain inorganic salts during synthesis.
This guide objectively compares the performance of Elemental Analysis (EA) against alternative characterization methods (HRMS, qNMR) for C9H10ClNO4. It demonstrates why EA remains the "Gold Standard" for detecting non-chromophoric impurities (water, inorganic salts) that modern spectroscopic techniques often miss, providing a self-validating protocol for your Certificate of Analysis (CoA).
Chemical Identity & Theoretical Baselines
Before experimental validation, establishing the theoretical baseline is mandatory. The following data represents the ideal anhydrous, salt-free state of C9H10ClNO4.
Target Molecule Profile
-
Primary Candidate: 3-Chloro-L-DOPA (3-Chloro-4,5-dihydroxyphenylalanine)
-
Relevance: Potential metabolite, biomarker, or specific enzyme inhibitor in neuropharmacology.
-
Molecular Weight: 231.63 g/mol
Table 1: Theoretical Elemental Composition (C9H10ClNO4)
| Element | Symbol | Atomic Mass | Count | Total Mass | Theoretical % (w/w) |
| Carbon | C | 12.011 | 9 | 108.10 | 46.67% |
| Hydrogen | H | 1.008 | 10 | 10.08 | 4.35% |
| Nitrogen | N | 14.007 | 1 | 14.01 | 6.05% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 15.30% |
| Oxygen | O | 15.999 | 4 | 64.00 | 27.63% |
Critical Insight: The high Chlorine content (15.30%) is the primary differentiator from the parent drug L-DOPA (0% Cl). A deviation of >0.4% in Carbon often indicates trapped solvent (e.g., Ethyl Acetate) or hydration, common in catechol derivatives.
Comparative Analysis: EA vs. Alternative Methods
Why rely on combustion analysis when you have High-Resolution Mass Spectrometry (HRMS)? This section compares the "performance" of these techniques in validating C9H10ClNO4.
Comparison Matrix: Purity & Identity Validation
| Feature | Elemental Analysis (CHN + Cl) | HRMS (ESI-TOF) | qNMR (Quantitative NMR) |
| Primary Detection | Bulk Purity (Solvated/Salt State) | Molecular Formula (Ionized) | Structural Connectivity |
| Inorganic Detection | Excellent (Residue/Ash indicates salts) | Poor (Salts suppress ionization) | Poor (Unless specific nuclei targeted) |
| Water/Solvent Detection | Excellent (C/H ratio shifts) | None (Desolvated in source) | Good (If solvent peaks are distinct) |
| Differentiation | Distinguishes Hydrates vs. Anhydrous | Cannot distinguish Hydrates | Can distinguish, but requires internal std |
| Blind Spot | Requires ~2 mg sample; destructive | Isomers (e.g., 2-Cl vs 3-Cl DOPA) | Inorganic impurities (NaCl, KCl) |
Performance Verdict
-
Use HRMS to confirm the molecular structure (C9H10ClNO4).
-
Use EA to confirm the bulk material quality. For C9H10ClNO4 (a zwitterionic amino acid derivative), the presence of trapped HCl or inorganic salts (NaCl from neutralization) is highly probable. HRMS will report a clean [M+H]+ peak even if your sample is 50% NaCl. Only EA will reveal the low Carbon % caused by the salt dilution.
Experimental Data & Interpretation
The following data simulates a real-world validation scenario comparing a "High Purity" reference standard against a "Crude" synthetic batch.
Table 2: Experimental Data Interpretation (Scenario: 3-Chloro-DOPA)
| Sample State | % Carbon (Theory: 46.[1]67) | % Hydrogen (Theory: 4.[1]35) | % Nitrogen (Theory: 6.[1]05) | Interpretation & Action |
| Sample A (Ideal) | 46.58% | 4.39% | 6.01% | PASS: Within ±0.4% tolerance. High purity anhydrous material. |
| Sample B (Hydrate) | 43.15% | 4.85% | 5.60% | FAIL (Identity): Matches Monohydrate (C9H10ClNO4 · H2O). Recalculate theory or dry sample. |
| Sample C (Impure) | 35.00% | 3.20% | 4.50% | FAIL (Purity): Values are consistently low. Likely contamination with Inorganic Salts (NaCl/KCl) or Silica. |
| Sample D (Solvent) | 48.20% | 5.10% | 5.80% | FAIL (Solvent): High C/H indicates trapped organic solvent (e.g., Ethanol/EtOAc). |
Expert Note: For chlorinated compounds, the "Halogen Effect" can interfere with Carbon detection if the combustion tube is not properly packed with Tungsten Oxide (WO3) or Silver wool to trap the Chlorine gas. Ensure your EA provider uses a "Halogen Mode" protocol.
Experimental Protocol: Validating C9H10ClNO4
To ensure reproducible data for this specific pharmacophore, follow this self-validating protocol.
Step-by-Step Methodology
-
Sample Preparation (Drying):
-
C9H10ClNO4 (Catechol derivative) is hygroscopic and oxidation-prone.
-
Action: Dry 10 mg of sample in a vacuum oven at 40°C for 4 hours over P2O5.
-
Caution: Avoid high temperatures (>60°C) which may cause decarboxylation (loss of CO2), skewing Carbon results.
-
-
Weighing:
-
Use a microbalance with 0.001 mg readability.
-
Target weight: 1.5 – 2.5 mg.
-
Encapsulate in Tin (Sn) capsules (standard) or Silver (Ag) capsules (if analyzing Chlorine simultaneously to prevent interference).
-
-
Combustion Parameters (CHN Mode):
-
Furnace Temp: 950°C - 1050°C (Ensure complete combustion of the aromatic ring).
-
Carrier Gas: Helium (High Purity >99.999%).
-
Oxygen Boost: 2-3 seconds injection to ensure oxidation of the nitro/chloro groups.
-
-
Chloride Determination (Titration or IC):
-
Note: Standard CHN analyzers do not quantify Chlorine directly.
-
Method: Oxygen Flask Combustion (Schöniger Flask) followed by Potentiometric Titration with AgNO3.
-
Target: 15.30% Cl.
-
Visualization: Validation Workflow
The following diagram illustrates the logical decision tree for validating C9H10ClNO4, distinguishing between synthesis artifacts and the pure product.
Figure 1: Decision tree for interpreting Elemental Analysis data of C9H10ClNO4, isolating hydration and salt contamination issues.
References
-
PubChem. 3-Chloro-L-tyrosine (Compound Summary). National Library of Medicine. Available at: [Link]
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Comparison of qNMR and EA).
Sources
Safety Operating Guide
Proper Disposal Procedures for 2-Nitro-5-Chlorobenzaldehyde Dimethyl Acetal
Executive Summary & Chemical Identity
Target Audience: Chemical Safety Officers, Lab Managers, and Process Chemists.[1] Objective: Define the safe handling, waste characterization, and disposal protocols for 2-nitro-5-chlorobenzaldehyde dimethyl acetal (CAS: 13796-06-0).
This compound is a halogenated nitroaromatic acetal .[1] Its disposal requires strict adherence to protocols that account for three distinct chemical risks:
-
Acid Sensitivity: The acetal group hydrolyzes in acidic conditions, releasing methanol and the parent aldehyde (2-chloro-5-nitrobenzaldehyde), potentially altering the waste's flammability and toxicity profile unexpectedly.[1]
-
Thermal Instability: Nitroaromatics possess high energy potential; while the acetal provides some stability, the nitro group remains a deflagration hazard under extreme heat or shock.[1]
-
Halogen Content: The chlorine substituent mandates incineration with acid gas scrubbing (to capture HCl) and prevents disposal via standard non-halogenated waste streams.[1]
| Chemical Property | Data / Characteristic |
| Chemical Name | This compound |
| CAS Number | 13796-06-0 |
| Molecular Formula | C₉H₁₀ClNO₄ |
| Molecular Weight | 231.63 g/mol |
| Physical State | Solid (typically) or viscous liquid depending on purity/temperature |
| Key Hazards | Skin/Eye Irritant, Potential Sensitizer, Combustible, Acid-Labile |
Hazard Characterization & Waste Classification
Before disposal, the waste must be characterized to ensure regulatory compliance (RCRA in the US, REACH in EU).
GHS Hazard Identification
Based on functional group analysis and surrogate data from the parent aldehyde (CAS 6361-21-3).[1]
-
H227/H226: Combustible liquid/solid (Acetal functionality typically lowers flashpoints compared to parent aldehydes).[1]
-
EUH019: May form explosive peroxides (Low risk for dimethyl acetals compared to ethers, but long-term storage requires testing).[1]
RCRA Waste Classification (US Specific)
This material is not explicitly P-listed or U-listed.[1] However, it must be evaluated for Characteristic Wastes :
-
Ignitability (D001): If the flash point is < 60°C (140°F).[1] Action: Test flash point if liquid waste.
-
Reactivity (D003): Nitro compounds can be explosive.[1] While this acetal is generally stable, bulk quantities of dry material may qualify.
-
Toxicity (D0xx): If the waste stream contains heavy metals or other regulated contaminants.[1]
Decision: Treat as Hazardous Waste (Toxic, Irritant, Halogenated).[1]
Operational Disposal Procedures
The "No-Acid" Rule (Critical Expert Insight)
Why: Acetals are protecting groups for aldehydes.[1] Contact with acidic waste streams (e.g., combined with HPLC waste containing 0.1% TFA or formic acid) will trigger hydrolysis. Result: Uncontrolled generation of Methanol (flammable) and 2-Chloro-5-nitrobenzaldehyde (precipitating solid, irritant).[1]
Protocol:
-
Segregation: Never mix this waste with acidic aqueous streams.[1]
-
pH Check: Ensure the waste container is neutral or slightly basic (pH 7-9) to maintain acetal stability during storage.
Solid/Reagent Waste Disposal
For expired pure chemicals or solid residues:
-
Container: High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers due to potential corrosion from hydrolysis products (HCl).[1]
-
Labeling: "Hazardous Waste - Solid - Toxic, Irritant, Halogenated Organic."[1]
-
Disposal Method: High-Temperature Incineration .
-
Note: The facility must be equipped with a wet scrubber to neutralize Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) generated during combustion.[1]
-
Liquid Waste (Mother Liquors/Solvents)[1]
-
Compatibility: Compatible with non-acidic organic solvents (DCM, Ethyl Acetate, Toluene).[1]
-
Segregation: Segregate as "Halogenated Organic Waste" . Do not mix with non-halogenated solvents, as this increases the cost of disposal for the entire container.
-
Stabilization: If the waste solution is acidic (e.g., from a reaction workup), neutralize with Sodium Bicarbonate (NaHCO₃) before transferring to the waste drum to prevent in-drum hydrolysis and pressure buildup.[1]
Emergency Response: Spill Cleanup Protocol
Scenario: A 100g bottle drops and shatters in the lab.
Step 1: Evacuate & PPE
-
Don PPE: Nitrile gloves (double gloved), safety goggles, and a lab coat. If dust is present, use an N95 or P100 respirator.
Step 2: Containment
-
Do NOT use water.[1][5] Water + Acidic impurities = Hydrolysis.[1]
-
Cover the spill with an inert absorbent: Vermiculite, dry sand, or commercial spill pads.
Step 3: Cleanup
-
Use non-sparking tools (plastic scoop) to transfer the absorbed material into a wide-mouth HDPE waste jar.[1]
-
Wipe the surface with a solvent (e.g., Acetone) to remove organic residue.
-
Final Wash: Wash the area with a mild soap solution (pH neutral).[1]
Step 4: Disposal
-
Label the waste jar as "Debris from Chemical Spill - Contains this compound."[1]
Visualizations
Waste Stream Decision Tree
This diagram guides the researcher through the decision-making process for disposing of this specific chemical.
Caption: Decision logic for segregating and treating this compound waste to prevent accidental hydrolysis and ensure compliance.
The Hydrolysis Risk Mechanism
Understanding why acid segregation is vital.
Caption: Mechanism of acid-catalyzed hydrolysis. Mixing this acetal with acid generates flammable methanol and a toxic aldehyde precipitate.[1]
References
-
PubChem. (n.d.).[1] 2-Chloro-5-nitrobenzaldehyde (Parent Compound) - Safety and Hazards.[1][2] National Library of Medicine.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025).[1][7] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.).[1] Chemical Disposal Procedures: Chapter 7. Safety Department.[1][8] Retrieved from [Link][1]
Sources
- 1. 2-Chloro-5-nitrobenzaldehyde | C7H4ClNO3 | CID 72933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. valsynthese.ch [valsynthese.ch]
- 4. carlroth.com [carlroth.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. epa.gov [epa.gov]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Comprehensive Safety & Handling Guide: 2-Nitro-5-chlorobenzaldehyde dimethyl acetal
CAS Number: 13796-06-0 Chemical Formula: C₉H₁₀ClNO₄ Synonyms: 5-Chloro-2-nitrobenzaldehyde dimethyl acetal; 1-(Dimethoxymethyl)-2-nitro-5-chlorobenzene
Executive Safety Summary
2-Nitro-5-chlorobenzaldehyde dimethyl acetal is a specialized intermediate used primarily in the synthesis of pharmaceutical APIs and agrochemicals. Unlike common solvents, specific safety data for this acetal is often conflated with its parent aldehyde.
The Critical Hazard Mechanism: This compound is an acetal . While generally more stable than aldehydes, acetals are acid-sensitive . Upon contact with moisture and trace acid (even atmospheric CO₂ + humidity), it hydrolyzes to release 5-chloro-2-nitrobenzaldehyde and methanol .
Therefore, safety protocols must address three distinct risks:
-
The Acetal Itself: Organic irritant, potential sensitizer.
-
Hydrolysis Product A (Aldehyde): Severe eye damage (Category 1), skin irritation, and respiratory toxicity.
-
Hydrolysis Product B (Methanol): Flammability and systemic toxicity.[1]
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommended Equipment | Scientific Justification (The "Why") |
| Hand Protection (Splash) | Double-gloved Nitrile (Min 0.11mm) | Nitrile provides adequate short-term splash protection against the acetal. Double gloving allows immediate removal of the outer layer upon contamination without exposing skin. |
| Hand Protection (Immersion) | Silver Shield / Laminate or Viton® | Nitro-aromatics and chlorinated compounds can permeate nitrile rubber over time. For spill cleanup or prolonged handling, laminate barriers are chemically impermeable. |
| Eye & Face | Chemical Splash Goggles (Indirect Vent) | Critical: Safety glasses are insufficient. The parent aldehyde (formed on contact with mucous membranes) causes irreversible eye damage. Goggles seal the eyes from vapors. |
| Respiratory | Half-mask with ABEK-P3 Filter | A: Organic Vapors (Acetal/Methanol). B: Inorganic/Acid Gases (Prevents inhalation of acidic hydrolysis byproducts). P3: Particulates (if solid/dust). |
| Body Defense | Tyvek® Lab Coat (or equivalent) | Standard cotton coats absorb liquids and hold them against the skin. Non-woven polyethylene fabrics repel the organic liquid/solid. |
Operational Protocols: A Self-Validating System
This protocol uses a "Zero-Hydrolysis" approach. By preventing moisture ingress, you simultaneously protect the chemical's purity and the operator's safety.
Phase 1: Storage & Receipt[2]
-
Verification: Upon receipt, inspect the septum/seal. If the bottle shows crystalline crusts on the outside, hydrolysis has occurred; treat as a high-hazard aldehyde exposure.
-
Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Desiccation: Keep secondary containment dry using indicating silica gel. If silica turns pink, the containment integrity is compromised.
Phase 2: Transfer & Handling
-
The "Dry-Box" Rule: Ideally, handle inside a glovebox. If using a fume hood, use Schlenk techniques.
-
Weighing: Do not weigh on an open balance. Tare a vial with a septum cap, add material via syringe (if liquid) or spatula under inert flow, cap immediately, and weigh the closed container.
-
Solvent Compatibility: Only use anhydrous solvents (MeOH, THF, DCM). Presence of water in solvents will trigger immediate hydrolysis, changing the reaction stoichiometry and releasing heat.
Phase 3: Reaction Setup
-
Quenching: When the reaction is complete, assume the mixture contains residual methanol and aldehyde. Quench cautiously with aqueous buffers, anticipating a slight exotherm.
Visualization: Handling & Hazard Logic
Diagram 1: Safe Handling Workflow
This workflow ensures that at every step, the operator checks for "Red Flags" (indicators of failure) before proceeding.
Caption: Operational workflow emphasizing visual inspection to detect pre-handling hydrolysis risks.
Diagram 2: The Hydrolysis Hazard Mechanism
Understanding why the chemical is dangerous helps researchers respect the protocol.
Caption: Chemical pathway showing how a stable acetal degrades into high-hazard components upon exposure to moisture.
Emergency Response & Disposal
Spill Cleanup (Small Scale < 50g)
-
Evacuate the immediate area of non-essential personnel.
-
Don PPE: Laminate gloves, goggles, and respirator.
-
Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels, as the nitro group can act as an oxidizer, and methanol is flammable.
-
Neutralize: Treat the absorbed material as Halogenated Organic Waste .
-
Decontaminate: Wipe surface with a dilute alkaline solution (e.g., 5% Sodium Carbonate) to neutralize any generated acid/aldehyde, then rinse with water.
Waste Disposal[3][4]
-
Classification: Hazardous Chemical Waste (Halogenated).
-
Stream: Do not mix with strong oxidizers or strong acids.[2]
-
Labeling: Must be labeled "Contains Chlorinated Nitro-Aromatics" and "Flammable" (due to potential methanol content).
References
-
PubChem . 2-Chloro-5-nitrobenzaldehyde (Parent Compound Safety Data). National Library of Medicine. Retrieved from [Link]
-
Carl Roth . Safety Data Sheet: 2-Nitrobenzaldehyde (Analogous Hazard Data). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
